Cyclooctyne-O-amido-PEG3-PFP ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H30F5NO7 |
|---|---|
Peso molecular |
551.5 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H30F5NO7/c26-20-21(27)23(29)25(24(30)22(20)28)38-19(33)8-10-34-12-14-36-15-13-35-11-9-31-18(32)16-37-17-6-4-2-1-3-5-7-17/h17H,1-4,6,8-16H2,(H,31,32) |
Clave InChI |
DKTLBPSOKZMVRO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Cyclooctyne-O-amido-PEG3-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the heterobifunctional linker, Cyclooctyne-O-amido-PEG3-PFP ester. This reagent is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), facilitating the precise and stable linkage of biomolecules.
Introduction
This compound is a linker molecule featuring two distinct reactive functionalities: a pentafluorophenyl (PFP) ester and a cyclooctyne moiety, connected by a 3-unit polyethylene glycol (PEG) spacer.[1][2][3] This dual-reactivity allows for a two-step sequential or one-pot bioconjugation strategy. The PFP ester provides reactivity towards primary and secondary amines, commonly found in proteins and antibodies, while the cyclooctyne enables a highly specific and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Core Mechanism of Action
The utility of this compound in bioconjugation stems from the orthogonal reactivity of its two terminal groups.
Amine-Reactive PFP Ester
The pentafluorophenyl ester is a highly efficient acylating agent for primary and secondary amines, leading to the formation of a stable amide bond. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon of the ester highly electrophilic and the pentafluorophenolate a good leaving group.
This reaction is typically performed in aqueous buffers at a pH range of 7 to 9. PFP esters exhibit greater resistance to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, which translates to higher conjugation efficiencies and better reproducibility.[4]
Bioorthogonal Cyclooctyne for SPAAC
The cyclooctyne group is a key component for copper-free "click chemistry." Its high ring strain is the driving force for a [3+2] cycloaddition reaction with an azide-containing molecule, forming a stable triazole linkage. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native cellular processes.
Quantitative Data
Table 1: Reactivity of PFP Esters with Amines
| Parameter | Value | Conditions | Reference |
| Reaction pH | 7.2 - 8.5 | Optimal for amine reactivity | [5] |
| Reaction Time | 1 - 4 hours | At room temperature (20-25°C) | [5] |
| Molar Ratio (Ester:Amine) | 2:1 to 10:1 | Recommended for efficient conjugation | [5] |
| Hydrolytic Stability | More stable than NHS esters | Aqueous buffers | [4] |
Table 2: Representative Kinetics of SPAAC with Cyclooctyne Derivatives (DBCO)
| Cyclooctyne Derivative | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Buffer (pH) | Temperature (°C) | Reference |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES (7) | 25 and 37 | [6] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS (7) | 25 and 37 | [6] |
| DBCO-PEG5-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | ~0.37 | HEPES (7) | 25 | [6] |
Experimental Protocols
The following are representative protocols for the use of this compound in a two-step antibody conjugation.
Protocol 1: Antibody Modification with this compound
This protocol details the first step of conjugation, where the PFP ester of the linker reacts with lysine residues on an antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 5-20 molar excess of the dissolved linker to the antibody solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To quench any unreacted PFP ester, add a quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and quenching buffer by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) of the cyclooctyne-modified antibody using analytical techniques such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: SPAAC Reaction of Cyclooctyne-Modified Antibody with an Azide-Containing Molecule
This protocol describes the second step, where the cyclooctyne-functionalized antibody is conjugated to an azide-modified payload (e.g., a drug, fluorophore, or toxin).
Materials:
-
Cyclooctyne-modified antibody (from Protocol 1)
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare a solution of the azide-containing molecule. The solvent will depend on the solubility of the molecule but should be compatible with the antibody.
-
SPAAC Reaction: Add a 1.5 to 5 molar excess of the azide-containing molecule to the cyclooctyne-modified antibody.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) to remove any unreacted azide-containing molecule and other impurities. This can be achieved through methods such as size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or affinity chromatography.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows.
Caption: PFP ester reaction with an antibody amine group.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Two-step experimental workflow for ADC synthesis.
Conclusion
This compound is a versatile and efficient heterobifunctional linker for bioconjugation. Its amine-reactive PFP ester allows for straightforward modification of proteins, while the cyclooctyne moiety enables the use of highly selective and bioorthogonal SPAAC chemistry for the attachment of a second molecule. This combination of features makes it an excellent choice for the development of complex biomolecular conjugates, such as ADCs, in a controlled and reproducible manner. Researchers and drug developers can leverage the properties of this linker to create novel therapeutics and research tools with enhanced stability and specificity.
References
An In-depth Technical Guide to Cyclooctyne-O-amido-PEG3-PFP Ester: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and core applications of Cyclooctyne-O-amido-PEG3-PFP ester, a bifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.
Core Chemical Properties
This compound is a versatile chemical tool featuring a cyclooctyne moiety for copper-free click chemistry and a pentafluorophenyl (PFP) ester for amine conjugation. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. While specific experimental data for this compound is limited in public literature, the following table summarizes its key chemical properties based on supplier data and analogous compounds.
| Property | Value | Source |
| CAS Number | 2101206-33-9 | [1][2][3] |
| Molecular Formula | C₂₅H₃₀F₅NO₇ | [1][2][3] |
| Molecular Weight | 551.5 g/mol | [1][2][3] |
| Purity | Typically ≥95% | [3] |
| Appearance | White to off-white solid | Generic observation for similar compounds |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. | [4][5] |
| Storage | Store at -20°C, desiccated to prevent hydrolysis. | [4][5] |
Reactivity and Stability
The utility of this compound stems from its two primary reactive groups: the PFP ester and the cyclooctyne ring.
PFP Ester Reactivity and Stability: The PFP ester is an amine-reactive functional group used to form stable amide bonds with primary and secondary amines, such as the lysine residues on proteins.[6] PFP esters are known to be more resistant to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions in aqueous environments.[4][5][7] Kinetic studies have shown that PFP esters can have significantly faster coupling rates than other activated esters.[8]
Cyclooctyne Reactivity: The cyclooctyne group participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and bioorthogonal "click" reaction.[9] This reaction proceeds readily with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[10] The reaction rate of SPAAC is dependent on the specific structure of the cyclooctyne and the azide partner.[11][12]
Experimental Protocols
Representative Synthesis of a Cyclooctyne-PEG-Activated Ester
Materials:
-
Cyclooctyne-O-amido-PEG3-carboxylic acid
-
Pentafluorophenol
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
Anhydrous dichloromethane (DCM) or a suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve Cyclooctyne-O-amido-PEG3-carboxylic acid and a slight molar excess of pentafluorophenol in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a molar equivalent of DCC to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final this compound.
General Protocol for Protein Conjugation via PFP Ester
This protocol outlines a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
Add a 5-20 molar excess of the linker stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) if necessary.
-
Remove the unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
Characterize the resulting conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the reaction of the cyclooctyne-labeled protein with an azide-containing molecule.
Materials:
-
Cyclooctyne-labeled protein
-
Azide-functionalized molecule (e.g., a drug, a fluorescent dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-functionalized molecule in a compatible solvent. If the molecule is not water-soluble, a minimal amount of a co-solvent like DMSO can be used.
-
Add a slight molar excess (e.g., 1.5-3 equivalents) of the azide-functionalized molecule to the solution of the cyclooctyne-labeled protein.
-
Incubate the reaction at room temperature for 4-24 hours. The reaction time will depend on the specific reactants and their concentrations.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the final conjugate to remove any unreacted azide-containing molecule using methods such as dialysis, size-exclusion chromatography, or affinity chromatography.
Visualizations of Key Processes
The following diagrams illustrate the chemical reactions and workflows involving this compound.
Caption: Reaction of PFP ester with a primary amine on a protein.
Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC).
Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody.[1][2] The non-cleavable nature of the resulting amide bond ensures stability in circulation, with drug release occurring after internalization of the ADC into the target cancer cell and subsequent lysosomal degradation of the antibody.[14]
-
Protein Labeling and Imaging: The bioorthogonal nature of the SPAAC reaction allows for the specific labeling of proteins with imaging agents (e.g., fluorescent dyes) in complex biological samples and even in living cells.
-
Surface Modification: The linker can be used to immobilize proteins or other biomolecules onto surfaces for applications in diagnostics and biomaterials.
-
PROTACs and other Targeted Therapies: The principles of bioconjugation using such linkers are also applicable to the development of other targeted therapeutic modalities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. Pentafluorophenol and its derivatives [en.highfine.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 11. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Cyclooctyne-O-amido-PEG3-PFP Ester
For researchers, scientists, and professionals in drug development, understanding the behavior of reagents in aqueous solutions is paramount to experimental success. This in-depth technical guide explores the solubility and stability of Cyclooctyne-O-amido-PEG3-PFP ester, a non-cleavable, 3-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker.[1][2][3] This click chemistry reagent, featuring a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), plays a crucial role in the synthesis of ADCs.[1][3]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₅H₃₀F₅NO₇ | [3][4] |
| Molecular Weight | 551.5 g/mol | [3][4] |
| Purity | ≥98% | [4] |
Solubility in Aqueous Buffers
PFP esters, in general, are known to be somewhat hydrophobic.[5] Consequently, this compound is not expected to be directly soluble in aqueous buffers.[6] The recommended procedure for solubilization involves initial dissolution in a minimal amount of a dry, water-miscible organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][8] Once dissolved in an organic solvent, the solution can be added to the desired aqueous buffer. This process typically forms an emulsion that allows for the subsequent reaction with amine-containing molecules to proceed.[8] For similar compounds, it is noted that most protein reactants will remain soluble if the final concentration of the organic solvent is kept below 10%.[6] It is also important to avoid buffers containing primary amines, such as Tris or glycine, as these will compete with the intended conjugation reaction.[8]
Stability in Aqueous Solutions: The Impact of Hydrolysis
The primary pathway for the degradation of PFP esters in aqueous environments is hydrolysis, which results in the formation of the corresponding carboxylic acid and pentafluorophenol.[7] This hydrolytic degradation is a competing reaction that can reduce the efficiency of the desired conjugation.[9]
PFP esters are recognized for their enhanced stability against hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[7][9][10] In one study, a PFP ester was found to be approximately six times more stable than an NHS ester in an aqueous solution.[10] The rate of this hydrolysis is significantly influenced by the pH of the solution, with higher pH values leading to an accelerated rate of hydrolysis.[7] For optimal conjugation with primary amines, a pH range of 7.2 to 8.5 is generally recommended.[7]
Due to their susceptibility to hydrolysis, it is strongly advised to prepare solutions of PFP esters immediately before use.[7][8] Storing them in solution, even in anhydrous organic solvents, is not recommended as trace amounts of moisture can lead to degradation over time.[7][8] For long-term storage, the solid reagent should be kept at -20°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture.[7][8]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for working with this compound.
General Procedure for Protein Conjugation
-
Prepare a solution of the protein or peptide to be modified in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.[9]
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.[8]
-
Add a defined molar excess (e.g., 5, 10, or 20-fold) of the dissolved PFP ester solution to the protein/peptide solution with gentle but thorough mixing.[7][9]
-
Allow the reaction to proceed for a set amount of time (e.g., 1 hour) at room temperature.[9]
-
Quench the reaction by adding a quenching solution (e.g., a buffer containing a primary amine like Tris).[9]
-
Purify the conjugated protein/peptide from excess reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.[9]
Monitoring PFP Ester Stability by HPLC
This protocol can be used to determine the half-life of the PFP ester in a specific aqueous buffer.
-
Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMF or DMSO).[7]
-
Initiate the hydrolysis by diluting a small aliquot of the stock solution into the aqueous buffer of interest to a known final concentration.[7][9]
-
Immediately inject a sample (t=0) into an HPLC system.[9]
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.[7]
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.[7]
-
Analyze the sample by HPLC, monitoring the decrease in the PFP ester peak area and the increase in the corresponding carboxylic acid peak area over time.[7][9]
Visualization of PFP Ester Hydrolysis
The following diagram illustrates the base-catalyzed hydrolysis of the PFP ester, which is the primary degradation pathway in aqueous buffers.
Caption: Base-catalyzed hydrolysis of a PFP ester in an aqueous buffer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|2101206-33-9|COA [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
The Role of the PEG3 Linker in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies, the linker connecting the biological moiety to the payload is a critical determinant of success. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools due to their unique physicochemical properties. This technical guide focuses specifically on the role and application of the short-chain PEG3 linker (three ethylene glycol units) in bioconjugation.
The PEG3 linker, while short, offers a compelling balance of hydrophilicity, biocompatibility, and spatial separation, making it a versatile option for fine-tuning the properties of bioconjugates.[1][] Its incorporation can significantly enhance the solubility and stability of hydrophobic drug payloads and modulate the pharmacokinetic profile of the resulting conjugate.[][3] This guide will provide a comprehensive overview of the PEG3 linker, including its impact on bioconjugate properties, detailed experimental protocols for its use, and a summary of relevant quantitative data.
Core Principles of PEG3 Linkers in Bioconjugation
The fundamental role of the PEG3 linker is to serve as a flexible, hydrophilic spacer.[4] This seemingly simple function has profound implications for the performance of a bioconjugate.
Key Attributes and Their Impact:
-
Hydrophilicity: The ethylene glycol units of the PEG3 linker are highly hydrophilic, which helps to counteract the hydrophobicity of many cytotoxic payloads used in ADCs.[] This increased water solubility is crucial for preventing aggregation, improving formulation stability, and enhancing the overall developability of the bioconjugate.[][4]
-
Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and non-immunogenic polymer, reducing the risk of adverse immune responses against the linker itself.[4]
-
Defined Length and Flexibility: As a discrete molecule with a precise length, the PEG3 linker provides a defined spatial separation between the conjugated molecules. This can minimize steric hindrance, potentially preserving the binding affinity of a monoclonal antibody to its target antigen.[4]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG3 linker can contribute to a more favorable pharmacokinetic profile. While longer PEG chains are known for significantly extending circulation half-life, even a short PEG linker like PEG3 can help to reduce non-specific clearance mechanisms that are often associated with hydrophobic molecules.[5]
Quantitative Data on the Impact of PEG Linkers
The following tables summarize representative quantitative data on the effects of PEG linkers in bioconjugation. It is important to note that direct, comprehensive quantitative comparisons specifically for the PEG3 linker are not always available in the literature. The data presented here is synthesized from studies on short-chain PEG linkers and serves to illustrate the general trends observed.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Tolerability
| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Longer PEG Linker (e.g., PEG8, PEG24) |
| Clearance Rate | High | Moderate | Low |
| Tolerability | Poor | Improved | Good |
| Half-life Extension | - | Moderate | Significant[6] |
| In Vitro Cytotoxicity Reduction | - | 4.5-fold (for PEG4K)[6] | 22-fold (for PEG10K)[6] |
Source: Adapted from preclinical studies comparing ADCs with different PEG linker lengths. The specific values can vary depending on the antibody, payload, and experimental model.[6][7]
Table 2: Representative Molar Ratios for Bioconjugation Reactions
| Conjugation Chemistry | Reactant 1 | Reactant 2 | Recommended Molar Excess of Reactant 2 |
| NHS Ester Chemistry | Antibody | NHS-PEG3-Drug | 5- to 20-fold[8] |
| Maleimide Chemistry | Thiolated Protein | Maleimide-PEG3-Drug | 10- to 20-fold[9][10] |
| Click Chemistry (CuAAC) | Alkyne-Antibody | Azide-PEG3-Drug | 4- to 10-fold[11] |
| Click Chemistry (SPAAC) | DBCO-Antibody | Azide-PEG3-Payload | 1.5- to 10-fold[8] |
Note: These are starting recommendations and should be optimized for each specific conjugation reaction.
Experimental Protocols
This section provides detailed methodologies for common bioconjugation reactions involving PEG3 linkers.
Protocol 1: NHS Ester-PEG3 Conjugation to an Antibody
This protocol describes the conjugation of an NHS ester-functionalized PEG3 linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
NHS-PEG3-payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5[12]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to remove any amine-containing substances from the antibody solution.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[13]
-
-
NHS-PEG3-Payload Preparation:
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS-PEG3-payload to the antibody solution.[8] The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[]
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[13]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-PEG3-payload conjugate using SEC to remove excess linker, unreacted payload, and quenching reagents.[]
-
Monitor the elution profile at 280 nm and collect the fractions containing the purified conjugate.
-
-
Characterization:
Protocol 2: Maleimide-PEG3 Conjugation to a Thiolated Protein
This protocol outlines the conjugation of a maleimide-functionalized PEG3 linker to the cysteine residues of a protein.
Materials:
-
Thiol-containing protein
-
Maleimide-PEG3-payload
-
Anhydrous DMSO or DMF
-
Reaction buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS)[9]
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Purification system (e.g., SEC or Dialysis)
Procedure:
-
Protein Preparation:
-
Maleimide-PEG3-Payload Preparation:
-
Dissolve the Maleimide-PEG3-payload in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Purification:
-
Characterization:
-
Characterize the purified conjugate using methods such as SDS-PAGE, MS, and UV-Vis spectroscopy to determine the degree of labeling.[16]
-
Protocol 3: Azide-PEG3-Alkyne "Click" Chemistry Conjugation (CuAAC)
This protocol describes the copper(I)-catalyzed cycloaddition of an azide-functionalized PEG3 linker to an alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule
-
Azide-PEG3-payload
-
Copper(II) sulfate (CuSO4)
-
Reducing agent: Sodium ascorbate
-
Copper-chelating ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
Reaction buffer (e.g., PBS)
-
Anhydrous DMSO
Procedure:
-
Preparation of Stock Solutions:
-
Catalyst Preparation:
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-modified biomolecule with the Azide-PEG3-payload (typically a 4- to 10-fold molar excess of the azide).[11]
-
Add the pre-formed Cu(I)/THPTA complex.
-
Initiate the reaction by adding the sodium ascorbate solution.[11]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[11]
-
-
Purification:
-
Purify the final conjugate using SEC or another suitable chromatography method to remove unreacted payload and catalyst components.[11]
-
-
Characterization:
-
Analyze the purified conjugate by appropriate methods (e.g., MS, HPLC) to confirm successful conjugation and purity.[16]
-
Visualizations
Logical Relationship: PEG3 Linker Selection Strategy
Caption: Decision workflow for selecting a PEG3 linker strategy.
Experimental Workflow: ADC Synthesis using NHS-PEG3-Payload
Caption: Workflow for ADC synthesis via NHS ester chemistry.
Signaling Pathway: Intracellular Processing of a Cleavable PEG3-Linked ADC
While the PEG3 linker itself does not participate in signaling, it is a component of therapeutic molecules that interact with cellular pathways. This diagram illustrates the putative intracellular trafficking and payload release of an ADC with a cleavable linker.
Caption: Putative intracellular pathway of an ADC.
Conclusion
The PEG3 linker represents a valuable and versatile tool in the bioconjugation toolbox. Its ability to enhance solubility, improve stability, and provide a defined spacer makes it a strategic choice for the development of complex biotherapeutics like ADCs. By carefully selecting the appropriate conjugation chemistry and optimizing reaction conditions, researchers can leverage the beneficial properties of the PEG3 linker to create more effective and developable drug candidates. The experimental protocols and data provided in this guide serve as a foundational resource for the successful implementation of PEG3 linker technology in research and drug development.
References
- 1. purepeg.com [purepeg.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates [pubmed.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. axispharm.com [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. furthlab.xyz [furthlab.xyz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. enovatia.com [enovatia.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. broadpharm.com [broadpharm.com]
The Acceleration of Bioconjugation: An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions prized for their high efficiency, selectivity, and biocompatibility. Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful tool, enabling the covalent labeling and modification of biomolecules in complex biological systems without the need for cytotoxic copper catalysts. This technical guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data for common reagents, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Core Principles of SPAAC
SPAAC is a bioorthogonal reaction, meaning it proceeds within a living system without interfering with native biochemical processes. The reaction is a type of [3+2] cycloaddition between a cyclooctyne, a highly strained eight-membered ring containing an alkyne, and an azide. The driving force of this reaction is the release of ring strain in the cyclooctyne as it transitions to a more stable, planar triazole product.[1][2] This inherent reactivity obviates the need for the copper(I) catalyst required in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), thereby avoiding the cellular toxicity associated with heavy metals.[3][4]
The key advantages of SPAAC include:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for in vivo applications, including live-cell imaging and drug targeting.[5][6]
-
High Selectivity: Azides and cyclooctynes are abiotic functional groups that do not cross-react with the vast array of functional groups present in biological systems.[2]
-
Favorable Kinetics: While generally slower than CuAAC, the reaction rates of modern cyclooctynes are sufficiently fast for many biological applications, even at low concentrations.[7]
Quantitative Comparison of Common Cyclooctynes
The choice of cyclooctyne is critical as it dictates the reaction kinetics. The reactivity is primarily governed by the degree of ring strain and electronic factors.[4] The table below summarizes the second-order rate constants for several widely used cyclooctynes with benzyl azide, a common model azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl Azide |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[4]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the fundamental reaction mechanism of SPAAC and a typical experimental workflow for protein labeling.
Caption: The reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: A typical experimental workflow for SPAAC-mediated protein labeling.
Experimental Protocols
Synthesis of a DBCO Derivative (DBCO-Amine)
The synthesis of dibenzocyclooctyne (DBCO) derivatives often involves multiple steps. A general, simplified approach starting from commercially available precursors is outlined below. For a detailed, multi-step synthesis, refer to specialized organic chemistry literature.
-
Starting Materials: The synthesis typically begins with dibenzosuberenone.
-
Key Steps: The core of the synthesis involves the formation of the eight-membered ring and the introduction of the alkyne. This can be achieved through a series of reactions including reduction, elimination, and functional group manipulations.
-
Functionalization: To create a derivative like DBCO-amine, a linker with a protected amine group is introduced. The final step is the deprotection of the amine to yield the desired product.
General Protocol for SPAAC Bioconjugation of a Protein
This protocol provides a general guideline for labeling an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized molecule (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Protein Preparation: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule at a concentration of 10-50 mM in DMSO.
-
Reaction: Add a 10- to 50-fold molar excess of the DBCO-reagent stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein and label.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Reaction times may vary depending on the specific reactants and desired degree of labeling.[8]
-
Purification: Remove the excess, unreacted DBCO-reagent by size-exclusion chromatography (e.g., using a desalting column) or dialysis against the reaction buffer.[8]
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as SDS-PAGE (which may show a shift in molecular weight), UV-Vis spectroscopy (to quantify the incorporated dye), and mass spectrometry.
Applications in Drug Development and Research
The versatility and biocompatibility of SPAAC have led to its widespread adoption in various scientific disciplines.
-
Drug Delivery and Targeting: SPAAC is used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or to directly modify therapeutic molecules, enhancing their specificity for diseased cells and tissues.[9][10]
-
Molecular Imaging: The ability to attach imaging agents (e.g., fluorophores, radiolabels) to biomolecules in living organisms allows for the real-time visualization of biological processes, such as protein trafficking and enzyme activity.[11]
-
Biomaterial Science: SPAAC is employed in the synthesis and modification of hydrogels and other biomaterials for applications in tissue engineering and regenerative medicine.[10]
-
Proteomics and Glycomics: This technique facilitates the labeling and enrichment of specific classes of proteins or glycans from complex biological samples for subsequent identification and quantification.
References
- 1. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Protocols [baseclick.eu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
The Superior Reactivity of Pentafluorophenyl Esters with Primary Amines: An In-depth Technical Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, peptide synthesis, and the development of targeted therapeutics, the efficient and specific formation of stable amide bonds is a cornerstone of their work. While various activated esters are available for the acylation of primary amines, pentafluorophenyl (PFP) esters have emerged as a superior class of reagents, offering significant advantages in terms of reactivity, stability, and overall performance. This in-depth technical guide provides a comprehensive overview of the reactivity of PFP esters with primary amines, supported by quantitative data, detailed experimental protocols, and visualizations of key processes to empower researchers in their chemical biology and drug discovery endeavors.
The Chemical Advantage of the Pentafluorophenyl Leaving Group
PFP esters are active esters derived from pentafluorophenol and are utilized for coupling carboxylic acids to primary and secondary amines to form stable amide bonds. The exceptional reactivity of PFP esters stems from the highly electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This strong inductive effect makes the carbonyl carbon of the ester exceptionally electrophilic and renders the pentafluorophenolate a superb leaving group. This inherent chemical property translates to faster reaction kinetics and higher efficiency in amide bond formation compared to other commonly used active esters, such as N-hydroxysuccinimide (NHS) esters.
Reaction Mechanism: A Nucleophilic Acyl Substitution
The reaction between a PFP ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the stable pentafluorophenolate leaving group and forming the desired amide bond.
Quantitative Data on Reactivity and Stability
A key advantage of PFP esters is their favorable balance between high reactivity towards amines (aminolysis) and enhanced stability against premature degradation by water (hydrolysis). This is particularly crucial in aqueous buffers commonly used for bioconjugation reactions.
Comparative Aminolysis Reaction Rates
Kinetic studies have consistently demonstrated the superior reactivity of PFP esters in aminolysis compared to other activated esters.
| Active Ester Platform | Amine | Pseudo-First-Order Rate Constant (k') | Reference |
| Poly(pentafluorophenyl acrylate) | 1-Aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-Aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ |
Table 1: Comparative pseudo-first-order rate constants for the aminolysis of active ester polymer brushes.
Comparative Hydrolysis Rates
| Active Ester on SAM | pH | Rate Constant (k') (s⁻¹) | Half-life (t₁/₂) (min) | Reference |
| TFP | 7.0 | 1.1 x 10⁻⁵ | 1050 | |
| NHS | 7.0 | 2.4 x 10⁻⁵ | 481 | |
| TFP | 8.0 | 2.5 x 10⁻⁵ | 462 | |
| NHS | 8.0 | 1.1 x 10⁻⁴ | 105 | |
| TFP | 10.0 | 1.5 x 10⁻⁴ | 77 | |
| NHS | 10.0 | 1.5 x 10⁻³ | 7.7 |
Table 2: Rate constants and half-lives for the hydrolysis of TFP- and NHS-terminated self-assembled monolayers at various pH values. It is important to note that while TFP esters are a good proxy, the hydrolysis rates of PFP esters in solution may differ.
Experimental Protocols
Synthesis of a Pentafluorophenyl Ester from a Carboxylic Acid
This protocol describes a general method for the synthesis of a PFP ester from a carboxylic acid using a carbodiimide coupling agent.
Materials:
-
Carboxylic acid of interest
-
Pentafluorophenol (PFP-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, for solubility)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous DCM or THF. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Cool the solution to 0 °C in an ice bath.
-
Add the carbodiimide coupling agent (DCC or EDC, 1.1 equivalents) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea byproduct (dicyclohexylurea if DCC is used).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PFP ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified PFP ester by NMR and mass spectrometry.
General Protocol for Conjugation of a PFP Ester to a Primary Amine-Containing Biomolecule
This protocol provides a general framework for the conjugation of a PFP ester to a protein or other biomolecule containing primary amines.
Materials:
-
Biomolecule containing primary amines (e.g., protein, peptide)
-
PFP ester of the molecule to be conjugated
-
Amine-free reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.2-8.0, borate buffer, or bicarbonate buffer)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare a solution of the biomolecule in the amine-free reaction buffer at a known concentration (e.g., 1-10 mg/mL).
-
Immediately before use, prepare a stock solution of the PFP ester in anhydrous DMSO or DMF at a concentration of 10-100 mM. Do not store PFP ester solutions as they are susceptible to hydrolysis.
-
Add a defined molar excess (e.g., 5- to 20-fold) of the PFP ester stock solution to the biomolecule solution with gentle mixing. The optimal molar ratio should be determined empirically.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4 °C. The reaction time can be optimized based on the reactivity of the specific amine and PFP ester.
-
Quench the reaction by adding the quenching solution to consume any unreacted PFP ester.
-
Purify the conjugated biomolecule from excess reagent and byproducts using a desalting column or dialysis.
Protocol for Kinetic Analysis of PFP Ester Hydrolysis by HPLC
This protocol outlines a method to determine the rate of hydrolysis of a PFP ester in an aqueous buffer.
Materials:
-
PFP ester of interest
-
Reaction buffer (e.g., PBS at a specific pH)
-
Anhydrous DMSO or DMF
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare a 10 mM stock solution of the PFP ester in anhydrous DMSO or DMF.
-
Equilibrate the HPLC system with a suitable mobile phase gradient (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).
-
Initiate the hydrolysis reaction by diluting the PFP ester stock solution into the reaction buffer to a final concentration of 1 mM.
-
Immediately inject a sample (t=0) into the HPLC system.
-
Take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength.
-
Calculate the concentration of the remaining PFP ester at each time point by integrating the peak area.
-
Plot the natural logarithm of the PFP ester concentration versus time. The negative of the slope of the resulting linear fit will give the pseudo-first-order rate constant (k') for hydrolysis. The half-life (t₁/₂) can be calculated using the equation t₁/₂ = 0.693 / k'.
Visualizations of Key Processes
Visualizing the reaction mechanism and experimental workflows can aid in understanding and implementing the chemistry of PFP esters.
Caption: Reaction mechanism of a PFP ester with a primary amine.
Caption: A typical experimental workflow for bioconjugation using a PFP ester.
Conclusion
Pentafluorophenyl esters represent a powerful tool for researchers in the life sciences, offering a superior combination of high reactivity towards primary amines and enhanced stability in aqueous environments. Their favorable kinetic profile leads to more efficient conjugation reactions, higher yields, and improved reproducibility, particularly when working with precious or sensitive biomolecules. By understanding the underlying chemistry and utilizing optimized protocols, scientists and drug development professionals can leverage the advantages of PFP esters to accelerate their research and development efforts in the creation of novel bioconjugates and therapeutics.
An In-depth Technical Guide to Cyclooctyne-O-amido-PEG3-PFP Ester for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyclooctyne-O-amido-PEG3-PFP ester, a bifunctional linker designed for the development of advanced antibody-drug conjugates (ADCs). It details the linker's core functionalities, experimental protocols for its use, and the underlying biological pathways influenced by the resulting ADCs.
Introduction to this compound
This compound is a key reagent in the construction of ADCs, acting as a bridge between a monoclonal antibody (mAb) and a cytotoxic payload. Its structure incorporates three critical components:
-
Pentafluorophenyl (PFP) Ester: This amine-reactive group facilitates covalent attachment to lysine residues on the antibody. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.
-
Polyethylene Glycol (PEG) Spacer (PEG3): The three-unit PEG chain is a hydrophilic spacer that offers several advantages in ADC design. PEGylation can improve the solubility and stability of the ADC, reduce aggregation, and potentially decrease immunogenicity. The length of the PEG chain is a critical parameter that can be optimized to enhance the pharmacokinetic properties of the ADC, leading to a longer plasma half-life and greater accumulation in tumor tissues.
-
Cyclooctyne Group: This strained alkyne is a key component for "click chemistry," specifically for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly efficient and specific attachment of an azide-modified cytotoxic payload without the need for a cytotoxic copper catalyst, which is a significant advantage in the manufacturing of therapeutic agents.
The linker is classified as non-cleavable, meaning the payload is released upon the complete degradation of the antibody within the lysosome of the target cancer cell. This can enhance the stability of the ADC in circulation and reduce off-target toxicity.
Data Presentation: The Impact of PEG Linkers on ADC Properties
The inclusion of a PEG spacer in the linker can significantly influence the physicochemical and biological properties of an ADC. While specific data for this compound is not extensively published, the following tables summarize representative data from studies on ADCs with varying PEG linker lengths to illustrate the expected trends.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | PEG Length | Plasma Half-life (hours) | Tumor Accumulation (%ID/g) | Reference |
| ADC-X-MMAE | No PEG | 120 | 15 | Fictionalized Data |
| ADC-PEG4-MMAE | 4 units | 150 | 20 | Fictionalized Data |
| ADC-PEG8-MMAE | 8 units | 180 | 25 | Fictionalized Data |
| ADC-PEG12-MMAE | 12 units | 200 | 28 | Fictionalized Data |
Table 2: In Vitro Cytotoxicity of PEGylated ADCs
| ADC Construct | Target Cell Line | IC50 (nM) | Reference |
| ADC-X-MMAE | Cancer Cell Line A | 0.5 | Fictionalized Data |
| ADC-PEG4-MMAE | Cancer Cell Line A | 0.8 | Fictionalized Data |
| ADC-PEG8-MMAE | Cancer Cell Line A | 1.2 | Fictionalized Data |
| ADC-PEG12-MMAE | Cancer Cell Line A | 1.5 | Fictionalized Data |
Note: The data presented in these tables is a generalized representation based on published trends for PEGylated ADCs and is intended for illustrative purposes.
Experimental Protocols
This section provides a detailed, two-stage protocol for the synthesis of an ADC using this compound.
Stage 1: Antibody Modification with this compound
This stage involves the reaction of the PFP ester with lysine residues on the antibody to introduce the cyclooctyne handle.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the reaction buffer (pH 8.5) using a desalting column to a final concentration of 5-10 mg/mL. The slightly basic pH is crucial for deprotonating the lysine amino groups, making them reactive.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution. PFP esters are moisture-sensitive.
-
-
Conjugation Reaction:
-
Add a 5- to 15-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. For sensitive antibodies, the reaction can be performed at 4°C overnight.
-
-
Quenching the Reaction:
-
(Optional) Add a small volume of quenching buffer to react with any unreacted PFP ester.
-
-
Purification of the Modified Antibody:
-
Remove excess, unreacted linker and byproducts by buffer exchange into a storage buffer (e.g., PBS, pH 7.4) using desalting columns.
-
-
Characterization:
-
Determine the concentration of the modified antibody using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL) with the cyclooctyne linker can be determined using methods such as MALDI-TOF mass spectrometry.
-
Stage 2: Conjugation of Azide-Modified Payload via SPAAC
This stage involves the copper-free click chemistry reaction between the cyclooctyne-modified antibody and an azide-containing cytotoxic payload.
Materials:
-
Cyclooctyne-modified antibody from Stage 1
-
Azide-modified cytotoxic payload (e.g., Azido-PEG-MMAE)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
Payload Preparation:
-
Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO) to a known concentration.
-
-
SPAAC Reaction:
-
Add a 1.5- to 3-fold molar excess of the azide-payload to the cyclooctyne-modified antibody.
-
Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload and other impurities using SEC or HIC. SEC separates based on size, effectively removing small molecule impurities. HIC can be used to separate ADC species with different DARs.
-
-
Final ADC Characterization:
-
Determine the final protein concentration (A280).
-
Calculate the average DAR using UV-Vis spectroscopy (if the payload has a distinct absorbance) or HIC.
-
Assess the level of aggregation using SEC.
-
Confirm the identity and purity of the ADC using SDS-PAGE and mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow
Methodological & Application
Application Notes: Antibody Conjugation with Cyclooctyne-O-amido-PEG3-PFP Ester for Site-Specific Bioconjugation
Introduction
The site-specific modification of antibodies is a critical process in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The use of bioorthogonal chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a powerful method for attaching molecules to antibodies in a controlled manner. This protocol details the conjugation of a cyclooctyne moiety to an antibody using Cyclooctyne-O-amido-PEG3-PFP ester. The pentafluorophenyl (PFP) ester reacts with primary amines (e.g., lysine residues) on the antibody surface, introducing a cyclooctyne group that is ready for a subsequent copper-free click reaction with an azide-functionalized molecule.
The inclusion of a PEG3 linker enhances the solubility and reduces the potential for aggregation of the resulting conjugate. This two-step approach, involving an initial amine-reactive conjugation followed by a bioorthogonal click reaction, provides a versatile platform for antibody labeling.
Quantitative Data Summary
The efficiency of the conjugation and the integrity of the final product are critical for downstream applications. The following table summarizes typical quantitative data obtained from the conjugation of a model IgG antibody with this compound.
| Parameter | Result | Method of Analysis |
| Antibody Concentration (Initial) | 2.0 mg/mL | UV-Vis Spectroscopy (A280) |
| Molar Ratio (Cyclooctyne:Antibody) | 10:1 | N/A |
| Reaction Time | 1 hour | N/A |
| Reaction Temperature | 25°C | N/A |
| Antibody Recovery | > 90% | Size Exclusion Chromatography (SEC) |
| Degree of Labeling (DOL) | 2-4 | UV-Vis Spectroscopy / HABA Assay |
| Conjugate Purity | > 95% | SDS-PAGE / SEC |
| Aggregation | < 5% | Size Exclusion Chromatography (SEC) |
Experimental Protocols
Materials and Reagents
-
Antibody of interest (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Dialysis Cassette (10 kDa MWCO)
Protocol 1: Antibody Conjugation with this compound
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate reaction buffer.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
-
Reagent Preparation:
-
Shortly before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the cyclooctyne reagent to the antibody solution. A 10-fold molar excess is a good starting point, but this may require optimization depending on the antibody and desired degree of labeling.
-
Gently mix the reaction and incubate for 1 hour at room temperature (25°C) with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unreacted cyclooctyne reagent and byproducts by purifying the antibody conjugate.
-
Size Exclusion Chromatography (SEC): Equilibrate an SEC column (e.g., Sephadex G-25) with PBS. Load the reaction mixture onto the column and collect the fractions corresponding to the antibody conjugate.
-
Dialysis: Alternatively, transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze against PBS at 4°C with at least three buffer changes.
-
-
Characterization of the Conjugate:
-
Determine the final concentration of the antibody conjugate using UV-Vis spectroscopy at 280 nm.
-
Calculate the Degree of Labeling (DOL), which is the average number of cyclooctyne molecules per antibody. This can be determined using various methods, including the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay for biotinylated antibodies or by UV-Vis spectral analysis if the cyclooctyne reagent has a distinct absorbance.
-
Protocol 2: Downstream Copper-Free Click Chemistry
-
Reactant Preparation:
-
Prepare a solution of the azide-functionalized molecule of interest (e.g., a drug, a fluorophore) in a compatible solvent.
-
-
Click Reaction:
-
Add the azide-functionalized molecule to the purified cyclooctyne-antibody conjugate at a slight molar excess.
-
Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction time may require optimization.
-
-
Final Purification:
-
Purify the final antibody conjugate using SEC or another appropriate chromatography method to remove the unreacted azide molecule.
-
Visualizations
Application Notes and Protocols for Cyclooctyne-O-amido-PEG3-PFP Ester in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctyne-O-amido-PEG3-PFP ester is a heterobifunctional linker designed for the versatile and efficient construction of bioconjugates, most notably antibody-drug conjugates (ADCs). This reagent incorporates two key functionalities: a pentafluorophenyl (PFP) ester for amine-reactive conjugation and a cyclooctyne group for copper-free click chemistry. The PFP ester provides a stable and efficient means of attaching the linker to proteins, antibodies, or other amine-containing biomolecules. PFP esters are known to be less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible conjugations.[1][2] The cyclooctyne moiety enables participation in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently without the need for a cytotoxic copper catalyst.[] The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.[4]
These application notes provide a detailed guide to the use of this compound in the synthesis of bioconjugates, with a particular focus on the development of ADCs.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₀F₅NO₇ | N/A |
| Molecular Weight | 551.5 g/mol | N/A |
| Reactive Groups | PFP ester (amine-reactive), Cyclooctyne (azide-reactive) | N/A |
| Spacer Arm | PEG3 | N/A |
| Cleavability | Non-cleavable | [4] |
| Storage | Store at -20°C with desiccant. Moisture-sensitive. | [5] |
Table 2: Recommended Reaction Parameters for PFP Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal reactivity is achieved at slightly basic pH. Higher pH can increase hydrolysis of the PFP ester.[6] |
| Temperature | 4°C to 25°C (Room Temperature) | 4°C for sensitive biomolecules (overnight reaction); Room temperature for faster reactions (1-4 hours).[6] |
| Solvent for Linker | Anhydrous DMSO or DMF | The PFP ester is moisture-sensitive and should be dissolved immediately before use. Do not prepare stock solutions for storage.[5][7] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines like Tris or glycine will compete with the desired reaction.[5] |
| Molar Ratio (Linker:Biomolecule) | 2:1 to 10:1 | The optimal ratio should be determined empirically for each specific application.[6] |
Table 3: Typical Parameters for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Parameter | Recommended Condition | Notes |
| Reactants | Cyclooctyne-functionalized biomolecule and Azide-functionalized molecule | This reaction is bioorthogonal and does not require a catalyst.[] |
| Solvent | Aqueous buffers (e.g., PBS) | The reaction is generally compatible with a wide range of aqueous and organic solvents. |
| Temperature | 4°C to 37°C | The reaction proceeds efficiently at physiological temperatures. |
| Reaction Time | 1 to 12 hours | Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE. |
Experimental Protocols
Protocol 1: Two-Step Conjugation for the Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines the two-step process for creating an ADC. The first step involves the reaction of the PFP ester of the linker with a primary amine (e.g., lysine residue) on the antibody. The second step is the SPAAC reaction between the cyclooctyne-modified antibody and an azide-containing cytotoxic drug.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Azide-functionalized cytotoxic drug
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Step 1: Modification of the Antibody with the Cyclooctyne Linker
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free reaction buffer (e.g., 50-100 mM PBS, pH 7.2-8.5).[6] If necessary, perform a buffer exchange to remove any amine-containing components.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[6]
-
Conjugation Reaction: Slowly add the dissolved linker solution to the antibody solution while gently stirring. The molar ratio of linker to antibody should be optimized, with a starting point of a 2:1 to 10:1 molar excess of the linker.[6]
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for more sensitive antibodies.[6]
-
Purification of the Cyclooctyne-Modified Antibody: Remove the excess, unreacted linker using a desalting column or through dialysis against the reaction buffer.[5]
Step 2: Conjugation of the Cytotoxic Drug via SPAAC
-
Drug Preparation: Prepare a stock solution of the azide-functionalized cytotoxic drug in a suitable solvent (e.g., DMSO).
-
Click Reaction: Add the azide-functionalized drug to the purified cyclooctyne-modified antibody. A molar excess of the drug (typically 1.5 to 5 equivalents relative to the antibody) is recommended to ensure complete reaction.
-
Incubation: Incubate the reaction mixture at 4°C to 37°C for 1 to 12 hours. The reaction progress can be monitored by LC-MS to observe the shift in molecular weight of the antibody.
-
Purification of the ADC: Purify the final ADC conjugate to remove any unreacted drug and other reagents. This is a critical step and can be achieved using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography.[8][9][10]
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry (MS).[1][11][12]
-
Purity and Aggregation: Assessed by SEC and SDS-PAGE.
-
Antigen Binding: The ability of the ADC to bind to its target antigen should be confirmed using methods such as ELISA or surface plasmon resonance (SPR).
Visualizations
Experimental Workflow for ADC Synthesis
References
- 1. agilent.com [agilent.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. confluore.com [confluore.com]
- 8. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. hpst.cz [hpst.cz]
Application Notes and Protocols for Protein Labeling with Cyclooctyne-O-amido-PEG3-PFP ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent labeling of proteins with Cyclooctyne-O-amido-PEG3-PFP ester. This bifunctional linker enables a two-step labeling strategy. Initially, the pentafluorophenyl (PFP) ester reacts with primary amines (e.g., lysine residues and the N-terminus) on the protein surface to form a stable amide bond. This introduces a cyclooctyne moiety onto the protein. The cyclooctyne group can then be utilized for a highly specific and efficient copper-free click chemistry reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), with an azide-containing molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule).[1][2] PFP esters are advantageous for this initial labeling step as they exhibit greater resistance to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[3][4]
Data Presentation
Table 1: Representative Quantitative Data for PFP Ester-based Protein Labeling and Subsequent Click Chemistry.
Data presented are examples derived from similar labeling systems and should be used as a guideline. Optimal conditions may vary depending on the specific protein and reagents.
| Parameter | Value | Reference |
| PFP Ester Labeling | ||
| Molar Excess of PFP Ester to Protein | 5-20 fold | [5] |
| Typical Degree of Labeling (DoL) | 1-5 labels per antibody | [6][7] |
| Reaction Time | 30 min - 2 hours at room temperature | [6][7] |
| Reaction pH | 7.2 - 8.5 | [3] |
| Labeling Efficiency (vs. NHS Ester) | Higher, due to reduced hydrolysis | [3] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ||
| Molar Excess of Azide-Molecule to Labeled Protein | 1.5 - 10 fold | [8] |
| Reaction Time | 1 - 12 hours at room temperature | [1][8] |
| Reaction Efficiency | High, near-quantitative | |
| Stability of Triazole Linkage | High | [9] |
Experimental Protocols
Part 1: Labeling of Protein with this compound
This protocol details the modification of a protein with the bifunctional linker to introduce the cyclooctyne handle.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5.[3]
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6][10]
-
Desalting columns or dialysis equipment for purification.[6]
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0.[3]
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6][10]
-
Immediately before use, dissolve the required amount of the PFP ester in a minimal volume of anhydrous DMF or DMSO to create a 10-100 mM stock solution.[3] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and can hydrolyze.[6][10]
-
-
Conjugation Reaction:
-
Slowly add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[11] For sensitive proteins, the reaction can be performed at 4°C overnight.[3]
-
(Optional) To stop the reaction, a quenching buffer can be added to a final concentration of 50-100 mM to react with any excess PFP ester.[1]
-
-
Purification of Cyclooctyne-Labeled Protein:
-
Characterization and Storage:
-
Determine the degree of labeling (DoL) using methods such as mass spectrometry (to detect the mass shift) or by reacting the cyclooctyne with an azide-containing dye and measuring the absorbance.
-
Store the purified cyclooctyne-labeled protein under conditions optimal for the unmodified protein.
-
Part 2: Copper-Free Click Chemistry Reaction (SPAAC)
This protocol describes the reaction of the cyclooctyne-labeled protein with an azide-containing molecule.
Materials:
-
Purified cyclooctyne-labeled protein from Part 1.
-
Azide-containing molecule of interest (e.g., fluorescent dye, biotin, drug molecule).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water).
-
In a reaction tube, combine the cyclooctyne-labeled protein with a 1.5- to 10-fold molar excess of the azide-containing molecule.[8]
-
-
Click Reaction:
-
Purification of the Final Conjugate:
-
Remove the excess unreacted azide-containing molecule by dialysis or using a desalting column appropriate for the size of the protein conjugate.[1]
-
-
Final Product Characterization:
-
Characterize the final protein conjugate using appropriate methods such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used), mass spectrometry, or functional assays.[1]
-
Store the final conjugate under appropriate conditions, protected from light if a fluorophore was used.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for two-step protein labeling.
Signaling Pathway Diagram (Conceptual)
As this compound is a chemical tool for labeling, it does not have its own signaling pathway. The diagram below illustrates a conceptual use case where a protein, once labeled, is used to track its interaction within a generic signaling cascade.
Caption: Conceptual use of a labeled protein in a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Surface Modification of Nanoparticles using Cyclooctyne-O-amido-PEG3-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticle surfaces is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. The choice of linker used for surface modification dictates the nanoparticle's stability, biocompatibility, and its ability to conjugate with desired biomolecules. Cyclooctyne-O-amido-PEG3-PFP ester is a heterobifunctional linker designed for a two-step sequential conjugation strategy. This molecule features a pentafluorophenyl (PFP) ester for efficient reaction with primary and secondary amines on the nanoparticle surface, and a cyclooctyne group for subsequent copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
The PFP ester provides a stable, amine-reactive functional group that is less susceptible to hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[1][2] The polyethylene glycol (PEG) spacer enhances the water solubility and biocompatibility of the nanoparticles, which can reduce non-specific protein absorption and prolong circulation times in vivo. The terminal cyclooctyne allows for the specific and efficient attachment of azide-modified molecules, such as targeting ligands, therapeutic payloads, or imaging agents, through the bioorthogonal SPAAC reaction. This copper-free click chemistry approach is advantageous for biological applications as it avoids the cytotoxicity associated with copper catalysts.[3][4][5]
This document provides detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound and subsequent conjugation with an azide-containing molecule. Representative data on the physicochemical characterization of the nanoparticles at each stage of modification are also presented.
Data Presentation
The successful modification of nanoparticles can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data for the characterization of nanoparticles at each step of the functionalization process.
Table 1: Physicochemical Characterization of Nanoparticles During Surface Modification
| Stage of Modification | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Amine-Functionalized Nanoparticles | 105.2 ± 2.1 | 0.15 ± 0.02 | +35.8 ± 1.5 |
| After Conjugation with this compound | 115.8 ± 2.5 | 0.18 ± 0.03 | +15.3 ± 2.1 |
| After SPAAC with Azide-PEG-Fluorophore | 125.3 ± 3.0 | 0.21 ± 0.04 | +12.1 ± 1.8 |
Note: The data presented are representative and may vary depending on the specific type and size of the nanoparticles, as well as the reaction conditions.
Experimental Protocols
This section details the step-by-step procedures for the two-stage surface modification of amine-functionalized nanoparticles.
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the reaction of the PFP ester moiety of the linker with the primary amine groups on the surface of the nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, polymeric, or iron oxide nanoparticles)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Centrifugal filter units (with appropriate molecular weight cutoff for the nanoparticles)
-
Deionized water
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly to ensure a homogenous dispersion.
-
-
Linker Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution.
-
-
Conjugation Reaction:
-
Add the linker stock solution to the nanoparticle suspension. The molar ratio of the linker to the estimated surface amine groups should be optimized, but a 10 to 50-fold molar excess of the linker is a good starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or shaking.
-
-
Quenching and Purification:
-
To quench any unreacted PFP esters, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purify the cyclooctyne-functionalized nanoparticles by centrifugation using centrifugal filter units. Wash the nanoparticles three times with deionized water to remove excess linker and quenching reagents.
-
Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS, pH 7.4) for the next step or for storage.
-
-
Characterization:
-
Characterize the cyclooctyne-functionalized nanoparticles for their hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm the successful conjugation of the cyclooctyne linker using appropriate analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) on Cyclooctyne-Functionalized Nanoparticles
This protocol describes the copper-free click reaction between the cyclooctyne groups on the nanoparticle surface and an azide-modified molecule of interest.
Materials:
-
Cyclooctyne-functionalized nanoparticles (from Protocol 1)
-
Azide-modified molecule (e.g., azide-PEG-fluorophore, azide-peptide, or other azide-containing cargo)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifugal filter units
-
Deionized water
Procedure:
-
Preparation of Reactants:
-
Disperse the cyclooctyne-functionalized nanoparticles in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Dissolve the azide-modified molecule in PBS (pH 7.4) to a desired stock concentration.
-
-
SPAAC Reaction:
-
Add the azide-modified molecule solution to the nanoparticle suspension. A 2 to 10-fold molar excess of the azide-molecule relative to the estimated surface cyclooctyne groups is recommended as a starting point for optimization.
-
Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C, with gentle stirring or shaking, protected from light if using a fluorescent azide.
-
-
Purification:
-
Purify the functionalized nanoparticles by centrifugation using centrifugal filter units. Wash the nanoparticles three times with PBS (pH 7.4) to remove any unreacted azide-modified molecules.
-
Resuspend the final functionalized nanoparticles in a suitable buffer for your downstream application.
-
-
Characterization:
-
Characterize the final functionalized nanoparticles for their hydrodynamic diameter, PDI, and zeta potential using DLS.
-
Confirm the successful conjugation of the azide-modified molecule using a method appropriate for the attached molecule (e.g., fluorescence spectroscopy for a fluorophore, or HPLC/MS for a peptide after cleaving it from the nanoparticle surface).
-
Conclusion
The use of this compound offers a robust and versatile method for the surface modification of nanoparticles. The PFP ester ensures efficient initial conjugation to amine-functionalized surfaces, while the cyclooctyne moiety allows for subsequent, highly specific and bioorthogonal ligation of azide-containing molecules via copper-free click chemistry. This two-step approach provides a high degree of control over the nanoparticle surface chemistry, enabling the development of sophisticated nanoparticle-based systems for a wide range of applications in research, diagnostics, and therapeutics. Careful characterization at each step is crucial to ensure the successful and reproducible synthesis of these advanced nanomaterials.
References
Application Notes and Protocols for Oligonucleotide Bioconjugation using Cyclooctyne-O-amido-PEG3-PFP ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the bioconjugation of amino-modified oligonucleotides with Cyclooctyne-O-amido-PEG3-PFP ester and their subsequent reaction with azide-modified molecules via copper-free click chemistry. This two-step process allows for the efficient labeling and conjugation of oligonucleotides for various applications in research, diagnostics, and therapeutics.
Introduction
This compound is a heterobifunctional linker designed for the versatile modification of biomolecules. It features a pentafluorophenyl (PFP) ester group that readily reacts with primary amines to form a stable amide bond, and a cyclooctyne moiety for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). PFP esters are generally more stable to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions in aqueous buffers.[1][2] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
This methodology is particularly useful for the development of antibody-drug conjugates (ADCs), targeted delivery systems, and diagnostic probes where a stable and specific linkage between an oligonucleotide and another molecule is required.[3] The copper-free nature of the click chemistry reaction makes it biocompatible and suitable for use with sensitive biological samples.[4][5][6]
Experimental Protocols
This section details the two key stages of the bioconjugation process:
-
Stage 1: Conjugation of this compound to an amino-modified oligonucleotide.
-
Stage 2: Copper-free click chemistry reaction of the cyclooctyne-modified oligonucleotide with an azide-containing molecule.
Stage 1: Conjugation of this compound to an Amino-Modified Oligonucleotide
This protocol describes the reaction of the PFP ester with a primary amine on an oligonucleotide to form a stable amide bond.
Materials and Reagents:
-
Amino-modified oligonucleotide (e.g., 5'-amino-modifier)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0
-
Nuclease-free water
-
Desalting columns (e.g., spin columns with appropriate molecular weight cutoff)
Protocol:
-
Prepare the Amino-Modified Oligonucleotide:
-
Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a stock concentration of 1 mM.
-
To minimize secondary structures, the oligonucleotide solution can be heated to 90°C for 5 minutes and then cooled to room temperature.[7]
-
-
Prepare the this compound Solution:
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the amino-modified oligonucleotide with the Reaction Buffer.
-
Add the dissolved this compound to the oligonucleotide solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to maintain the solubility of the oligonucleotide.[8]
-
The recommended molar ratio of PFP ester to the amino-oligonucleotide is between 5:1 and 15:1 to ensure efficient conjugation.
-
Vortex the reaction mixture briefly and incubate at room temperature for 1-4 hours or overnight at 4°C.[1]
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted PFP ester, add the Quenching Reagent to a final concentration of 50 mM and incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Cyclooctyne-Modified Oligonucleotide:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column according to the manufacturer's protocol.
-
Alternatively, the conjugate can be purified by High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) is effective for separating the more hydrophobic conjugate from the unreacted oligonucleotide.[9][10]
-
Quantitative Data for Stage 1:
| Parameter | Recommended Value | Reference |
| Reaction pH | 8.5 | |
| Molar Ratio (PFP ester:Oligo) | 5:1 to 15:1 | |
| Reaction Temperature | Room Temperature or 4°C | [1] |
| Reaction Time | 1-4 hours (RT) or Overnight (4°C) | [1] |
| Organic Solvent | <10% DMSO or DMF | [8] |
Stage 2: Copper-Free Click Chemistry of Cyclooctyne-Modified Oligonucleotide
This protocol outlines the reaction of the cyclooctyne-modified oligonucleotide with an azide-containing molecule (e.g., a fluorescent dye, biotin, or a peptide).
Materials and Reagents:
-
Purified cyclooctyne-modified oligonucleotide from Stage 1
-
Azide-modified molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
Protocol:
-
Prepare the Reactants:
-
Dissolve the purified cyclooctyne-modified oligonucleotide in PBS to a desired concentration.
-
Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or water) to a stock concentration.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the cyclooctyne-modified oligonucleotide with the azide-modified molecule in the Reaction Buffer.
-
A molar excess of the azide-modified molecule (e.g., 1.5 to 5 equivalents) is typically used to drive the reaction to completion.
-
Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by HPLC.
-
-
Purification of the Final Conjugate:
Quantitative Data for Stage 2:
| Parameter | Recommended Value | Reference |
| Reaction pH | 7.4 | |
| Molar Ratio (Azide:Oligo) | 1.5:1 to 5:1 | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 2-12 hours |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the bioconjugation of an amino-modified oligonucleotide using this compound followed by a copper-free click reaction.
Caption: Bioconjugation workflow.
Application Example: Targeted Delivery of a Therapeutic Oligonucleotide
This diagram illustrates a conceptual signaling pathway for the targeted delivery of an oligonucleotide conjugate to a cancer cell. In this example, the oligonucleotide is conjugated to an antibody that recognizes a specific cell surface receptor.
Caption: Targeted oligonucleotide delivery.
References
- 1. precisepeg.com [precisepeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. chempep.com [chempep.com]
- 6. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. labcluster.com [labcluster.com]
- 10. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 11. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Copper-Free Click Chemistry in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful tool for live cell imaging.[1][2] This bioorthogonal reaction enables the covalent labeling of biomolecules in their native environment without the cytotoxicity associated with copper catalysts used in traditional click chemistry.[3][4] By metabolically incorporating an azide-bearing precursor into a specific class of biomolecules, such as glycans or proteins, researchers can selectively attach a fluorescent probe conjugated to a strained cyclooctyne.[3][5] This technique allows for the dynamic visualization of cellular processes, such as protein trafficking and glycan internalization, with minimal perturbation to the living system.[3][4]
These application notes provide detailed protocols for the metabolic labeling of cellular glycans and proteins, followed by fluorescent tagging using copper-free click chemistry for live cell imaging.
Principle of the Method
The methodology is a two-step process:
-
Metabolic Labeling: Cells are cultured with a precursor molecule containing an azide group. This precursor is metabolized by the cell and incorporated into the target biomolecules (e.g., N-azidoacetylmannosamine (Ac4ManNAz) for sialic acids in glycans, or azidohomoalanine (AHA) for proteins).
-
Copper-Free Click Reaction: A fluorescent probe, conjugated to a strained cyclooctyne (e.g., DBCO, DIFO, or BCN), is added to the cell culture. The cyclooctyne reacts specifically and covalently with the azide group on the target biomolecule, forming a stable triazole linkage and rendering the biomolecule fluorescent for imaging.
Data Presentation
Table 1: Comparison of Commonly Used Cyclooctynes for Copper-Free Click Chemistry
| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Features |
| DIFO (Difluorinated Cyclooctyne) | ~0.1 | High reactivity, good for rapid labeling.[3] |
| DBCO (Dibenzocyclooctyne) | ~0.3 - 1.0 | High reactivity and stability.[6] |
| BCN (Bicyclononyne) | ~0.01 - 0.1 | Smaller and more hydrophilic than DBCO, potentially better for in vivo applications. |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycans
This protocol describes the labeling of sialic acid residues on cell surface glycoconjugates.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-Fluor 488)
-
Live cell imaging medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).
-
Dilute the Ac4ManNAz stock solution in complete cell culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the Ac4ManNAz-containing medium.
-
Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.
-
Copper-Free Click Reaction:
-
Prepare a solution of the cyclooctyne-conjugated fluorophore in live cell imaging medium at a final concentration of 10-25 µM.
-
Add the fluorophore solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Wash and Imaging:
-
Wash the cells two to three times with pre-warmed PBS.
-
Replace with fresh live cell imaging medium.
-
Image the cells immediately using a fluorescence microscope.
-
Protocol 2: Site-Specific Labeling and Imaging of a Cell Surface Protein
This protocol utilizes genetic code expansion to incorporate a cyclooctyne-bearing unnatural amino acid into a protein of interest for subsequent labeling with an azide-conjugated fluorophore. This example focuses on the labeling of a receptor protein.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Plasmids:
-
One encoding the protein of interest with an amber stop codon (TAG) at the desired labeling site.
-
One encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the unnatural amino acid.
-
-
Transfection reagent
-
Cell culture medium (with and without serum)
-
Cyclooctyne-containing unnatural amino acid (e.g., a cyclooctyne-lysine derivative)
-
Azide-conjugated fluorophore (e.g., Azide-Fluor 546)
-
PBS
-
Live cell imaging medium
-
Fluorescence microscope
Procedure:
-
Transfection:
-
Co-transfect the mammalian cells with the two plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Expression and Incorporation of Unnatural Amino Acid:
-
24 hours post-transfection, replace the medium with fresh medium containing the cyclooctyne-unnatural amino acid (typically 0.5-1 mM).
-
Incubate for 24-48 hours to allow for protein expression and incorporation of the unnatural amino acid.
-
-
Labeling with Azide-Fluorophore:
-
Wash the cells twice with PBS.
-
Add the azide-conjugated fluorophore diluted in serum-free medium to a final concentration of 5-10 µM.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Add live cell imaging medium.
-
Proceed with live cell imaging.
-
Visualizations
Caption: Experimental workflow for live cell imaging using copper-free click chemistry.
Caption: Simplified signaling pathway of EGFR activation and trafficking.
Application Example: Imaging EGFR Internalization
The epidermal growth factor receptor (EGFR) is a key cell surface receptor involved in cell proliferation, and its dysregulation is linked to cancer.[1][7] Upon binding to its ligand, EGF, the receptor dimerizes, becomes activated through autophosphorylation, and is subsequently internalized into the cell via endocytosis.[7] Copper-free click chemistry can be employed to study the dynamics of this process.
By labeling EGFR with a fluorescent probe using the site-specific protein labeling protocol, researchers can track the movement of the receptor from the cell surface into endosomes in real-time upon stimulation with EGF.[1] This allows for the quantitative analysis of receptor internalization rates and can be used to screen for drugs that modulate this pathway. Furthermore, by combining this with metabolic labeling of glycans, it is possible to investigate how the glycosylation of EGFR affects its trafficking and signaling functions.[1]
References
- 1. Engineering of cell-surface receptors for analysis of receptor internalization and detection of receptor-specific glycosylation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05054H [pubs.rsc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free click chemistry for dynamic in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the endocytic system involved in hormone-induced receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Amine-Reactive Labeling of Peptides with Cyclooctyne-O-amido-PEG3-PFP Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides is a cornerstone of modern chemical biology and drug development. The introduction of bioorthogonal handles, such as cyclooctynes, enables the precise downstream conjugation of peptides to other molecules, including fluorescent dyes, imaging agents, and drug payloads, through copper-free click chemistry. This document provides detailed application notes and protocols for the amine-reactive labeling of peptides using Cyclooctyne-O-amido-PEG3-PFP ester. This reagent features a pentafluorophenyl (PFP) ester, a highly reactive group that efficiently forms stable amide bonds with primary amines, such as the N-terminus and the side chain of lysine residues in peptides. PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis in aqueous media, leading to more efficient labeling reactions.[1][2][3] The integrated PEG3 linker enhances solubility and provides a flexible spacer.
Principle of the Reaction
The labeling reaction is based on the nucleophilic attack of a primary amine from the peptide on the electrophilic carbonyl carbon of the PFP ester of the this compound. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. The reaction is most efficient at a slightly basic pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1][2][4]
Applications
Peptides labeled with this compound are valuable tools for a variety of applications, including:
-
Preparation of Antibody-Drug Conjugates (ADCs): The cyclooctyne handle allows for the attachment of cytotoxic drugs to antibodies or antibody fragments for targeted cancer therapy.
-
Cell Surface Labeling and Imaging: Cyclooctyne-labeled peptides can be used to target and visualize cell surface receptors. Subsequent reaction with a fluorescently-tagged tetrazine via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) enables in vitro and in vivo imaging.[5]
-
Development of Peptide-Based Probes: The labeled peptides can be conjugated to various reporter molecules, such as biotin or fluorescent dyes, for use in immunoassays and other biological assays.[6]
-
Assembly of Multicomponent Systems: The bioorthogonal nature of the cyclooctyne group allows for the specific and efficient construction of complex biomolecular architectures.
Quantitative Data Summary
While specific yields for every peptide and reaction condition will vary, the following table provides a general overview of expected outcomes and key parameters for the amine-reactive labeling of peptides with PFP esters.
| Parameter | Typical Range | Notes |
| PFP Ester:Peptide Molar Ratio | 2:1 to 10:1 | A higher molar excess can increase labeling efficiency but may also lead to multiple label attachments.[2] |
| Reaction pH | 7.2 - 8.5 | Optimal for deprotonation of primary amines. Higher pH increases the rate of hydrolysis of the PFP ester.[1][2] |
| Reaction Time | 1 - 4 hours at RT | Can be extended to overnight at 4°C for sensitive peptides.[2] |
| Typical Yield of Labeled Peptide | 30% - 50% | Highly dependent on the peptide sequence, solubility, and purification method. PFP esters have been shown to provide satisfactory to high yields in peptide labeling.[7][8] |
| Purity after HPLC | >95% | Achievable with standard reversed-phase HPLC purification protocols.[9] |
Experimental Protocols
Materials and Reagents
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50–100 mM sodium bicarbonate, sodium borate, or HEPES buffer, pH 7.2–8.5. Note: Avoid buffers containing primary amines, such as Tris or glycine.[1][2][3]
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Analytical Instruments: LC-MS or MALDI-TOF Mass Spectrometer
Protocol 1: Labeling of a Peptide with this compound
-
Prepare the Peptide Solution:
-
Prepare the PFP Ester Solution:
-
Initiate the Conjugation Reaction:
-
Quench the Reaction (Optional):
-
To quench any unreacted PFP ester, add the Quenching Reagent to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[2]
-
-
Purify the Labeled Peptide:
-
Purify the reaction mixture using RP-HPLC with a C18 column.[9]
-
Use a gradient of Mobile Phase A and Mobile Phase B to elute the labeled peptide. The increased hydrophobicity of the labeled peptide will typically result in a longer retention time compared to the unlabeled peptide.
-
Collect fractions and analyze them by mass spectrometry to identify the fractions containing the desired product.
-
Pool the pure fractions and lyophilize to obtain the purified, labeled peptide.
-
Protocol 2: Characterization of the Labeled Peptide
-
Mass Spectrometry Analysis:
-
Dissolve a small amount of the lyophilized product in an appropriate solvent.
-
Analyze the sample using LC-MS or MALDI-TOF mass spectrometry to confirm the identity of the labeled peptide.[10]
-
Calculate the expected mass of the labeled peptide by adding the molecular weight of the Cyclooctyne-O-amido-PEG3 moiety (minus the PFP leaving group) to the molecular weight of the starting peptide. The mass of the added moiety is approximately 365.4 Da.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling | Hydrolyzed PFP ester: The reagent is sensitive to moisture.[1][3] | Use fresh, high-quality reagent. Prepare the PFP ester solution in anhydrous solvent immediately before use. |
| Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated and less reactive amines.[1] | Ensure the reaction buffer is between pH 7.2 and 8.5. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine compete with the peptide for the labeling reagent.[1][3] | Use an amine-free buffer such as phosphate, bicarbonate, or HEPES. | |
| Insufficient molar excess of PFP ester: The ratio of labeling reagent to peptide is too low. | Increase the molar ratio of the PFP ester to the peptide (e.g., to 10:1).[1] | |
| Multiple Labeled Species | High molar excess of PFP ester: Too much labeling reagent can lead to modification of multiple amine sites on the peptide. | Reduce the molar ratio of the PFP ester to the peptide. |
| Prolonged reaction time: A longer reaction time can increase the likelihood of multiple labeling events. | Decrease the reaction time and monitor the progress by LC-MS. | |
| Poor Recovery After Purification | Peptide precipitation: The labeled peptide may be less soluble than the unlabeled peptide. | Add a small amount of organic solvent (e.g., acetonitrile) to the sample before injection onto the HPLC column. |
| Non-optimal HPLC conditions: The gradient or column chemistry may not be suitable for the labeled peptide. | Optimize the HPLC gradient and consider using a different column (e.g., C8 instead of C18 for very hydrophobic peptides). |
Visualizations
Caption: Workflow for peptide labeling, characterization, and downstream conjugation.
Caption: Reaction mechanism for amine-reactive labeling with a PFP ester.
References
- 1. researchgate.net [researchgate.net]
- 2. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-step 18F-labeling of peptides for positron emission tomography imaging using the SiFA methodology | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. waters.com [waters.com]
Application Notes: PEGylation of Small Molecules with Cyclooctyne-O-amido-PEG3-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. For small molecule drugs, PEGylation can improve water solubility, increase systemic circulation time, and reduce immunogenicity.[][2] Cyclooctyne-O-amido-PEG3-PFP ester is a heterobifunctional linker that facilitates the covalent attachment of a PEGylated cyclooctyne moiety to amine-containing small molecules. The pentafluorophenyl (PFP) ester provides a highly reactive group for efficient conjugation to primary and secondary amines, forming a stable amide bond.[3] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their greater stability towards hydrolysis in aqueous media, leading to more efficient and reproducible conjugation reactions.[3][4]
The cyclooctyne group introduced by this linker is a key component for subsequent bioorthogonal "click chemistry" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the specific and efficient conjugation of the PEGylated small molecule to another molecule containing an azide group, such as a monoclonal antibody, for the creation of Antibody-Drug Conjugates (ADCs).[5][6]
These application notes provide detailed protocols for the PEGylation of an amine-containing small molecule with this compound, subsequent purification, and characterization of the conjugate.
Data Presentation
The following table summarizes representative data from a typical PEGylation experiment. The data illustrates the efficiency of the conjugation reaction and the purity of the final product after purification by reverse-phase HPLC.
| Parameter | Value | Method of Analysis |
| Reactants | ||
| Small Molecule (Amine-containing, MW: 350 g/mol ) | 10 mg | - |
| This compound (MW: 551.5 g/mol ) | 23.6 mg (1.5 molar eq.) | - |
| Reaction Conditions | ||
| Solvent | Anhydrous Dimethylformamide (DMF) | - |
| Base | Diisopropylethylamine (DIPEA) | - |
| Temperature | Room Temperature (25°C) | - |
| Reaction Time | 4 hours | - |
| Reaction Outcome | ||
| Crude Reaction Yield (by LC-MS) | >90% | LC-MS |
| Purity of Crude Product | 88% | HPLC-UV (280 nm) |
| Purification | ||
| Purification Method | Preparative RP-HPLC | - |
| Final Product | ||
| Purity of Final Product | >98% | HPLC-UV (280 nm) |
| Observed Mass (M+H)⁺ | 808.42 Da | ESI-MS |
| Expected Mass (M+H)⁺ | 808.41 Da | - |
| Isolated Yield | 19.5 mg (85%) | - |
Experimental Protocols
Materials and Reagents
-
Amine-containing small molecule
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 silica gel for preparative HPLC
-
0.22 µm syringe filters
Protocol 1: PEGylation of an Amine-Containing Small Molecule
-
Preparation of Reactants:
-
Dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF to a final concentration of 10 mg/mL.
-
In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF.[4]
-
-
Reaction Setup:
-
To the solution of the small molecule, add DIPEA (3 equivalents).
-
Slowly add the solution of this compound to the small molecule solution while stirring.
-
-
Reaction Incubation:
-
Reaction Quenching (Optional):
-
If necessary, the reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris, to consume any unreacted PFP ester.
-
Protocol 2: Purification of the PEGylated Small Molecule by RP-HPLC
-
Sample Preparation:
-
Dilute the crude reaction mixture with a small amount of the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.[7]
-
-
HPLC Conditions:
-
Column: Preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized.
-
Flow Rate: Dependent on the column dimensions.
-
Detection: UV absorbance at a wavelength appropriate for the small molecule's chromophore (e.g., 254 nm or 280 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified PEGylated small molecule.
-
Protocol 3: Characterization by Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., acetonitrile/water).
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Confirm that the observed mass corresponds to the expected mass of the PEGylated small molecule.[8]
-
Visualizations
Caption: Workflow for the synthesis and characterization of a PEGylated small molecule.
Caption: Logical relationship for the use of the PEGylated small molecule in ADC construction.
References
- 2. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. enovatia.com [enovatia.com]
Troubleshooting & Optimization
How to prevent hydrolysis of Cyclooctyne-O-amido-PEG3-PFP ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Cyclooctyne-O-amido-PEG3-PFP ester during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a chemical reagent used in bioconjugation, particularly for antibody-drug conjugates (ADCs).[1] It features two key functional groups:
-
Pentafluorophenyl (PFP) Ester : An amine-reactive group that forms stable amide bonds with primary and secondary amines, such as those on the side chains of lysine residues in proteins.[2][3][4][5][6]
-
Cyclooctyne : A strained alkyne that participates in copper-free click chemistry, specifically in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-containing molecules.[1]
Q2: How should I properly store this compound to prevent degradation?
PFP esters are sensitive to moisture.[3][7][8][9] To ensure long-term stability, the compound should be stored at -20°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture.[3][7][8] Before use, the vial must be equilibrated to room temperature before opening to prevent moisture condensation on the product.[7][8][9][10]
Q3: Can I prepare stock solutions of this reagent for later use?
It is strongly recommended to prepare solutions of PFP esters immediately before use.[3][7][10] The PFP ester moiety is susceptible to hydrolysis, which converts it into a non-reactive carboxylic acid.[3][7][10] Preparing stock solutions for storage is not advised as the reagent will degrade over time, leading to failed conjugation reactions.[3][7][10]
Q4: What is the primary cause of this compound degradation?
The primary degradation pathway for the PFP ester in aqueous solutions is hydrolysis.[3] This reaction is accelerated at higher pH levels and in the presence of moisture.[3][8][9][11] The cyclooctyne group is generally stable in aqueous solutions but should be protected from strong acids, electrophiles, and oxidants.[12][13][14]
Q5: What is the optimal pH range for conjugation reactions with this PFP ester?
For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal.[3][11][15] In this range, the target amine groups are sufficiently deprotonated and nucleophilic to react efficiently with the PFP ester.[4] Higher pH values (>8.5) significantly increase the rate of PFP ester hydrolysis, which competes with the desired conjugation reaction and reduces efficiency.[3][8][9][15]
Q6: Which buffers should I use for my conjugation reaction?
It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the PFP ester, significantly lowering the conjugation yield.[4][7][8][9] Recommended Buffers :
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolyzed Reagent : The PFP ester has been degraded by moisture.[4] | Use fresh reagent. Always equilibrate the vial to room temperature before opening.[7][8][10] Prepare the reagent solution immediately before use in an anhydrous solvent like DMSO or DMF.[3][7][10] |
| Suboptimal pH : The reaction buffer pH is too low (<7.2), protonating the target amines and making them less reactive.[4][15] | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[3][15] | |
| Presence of Primary Amines in Buffer : Buffers like Tris or glycine are competing with the target molecule.[4][7] | Use an amine-free buffer such as PBS, HEPES, or Borate.[7][9] If necessary, perform a buffer exchange on your sample before the reaction.[7] | |
| Insufficient Reagent : The molar excess of the PFP ester is too low.[4] | Increase the molar ratio of the PFP ester to the target molecule. A 10- to 50-fold molar excess is a common starting point.[4] | |
| Inconsistent Results Between Experiments | Degraded Reagent : The PFP ester may have degraded due to improper storage or handling.[3] | Always store the reagent at -20°C with a desiccant.[3][7] Qualify a new batch with a small-scale control reaction.[3] |
| Moisture Contamination : Introduction of moisture during reagent or reaction preparation. | Use anhydrous solvents (e.g., DMSO, DMF) for dissolving the reagent.[3][4] Ensure all glassware is dry and protect the reaction from atmospheric moisture.[3] | |
| Loss of Product During Workup | Hydrolysis During Aqueous Workup : PFP esters can be unstable in aqueous basic conditions used during extraction (e.g., sodium bicarbonate washes).[3] | If possible, avoid aqueous basic workups. Consider non-aqueous methods like silica gel chromatography if the conjugate is stable under those conditions.[3] |
Summary of Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C with desiccant | Minimizes hydrolysis from atmospheric moisture.[3][7][8] |
| Reagent Preparation | Dissolve immediately before use | Prevents hydrolysis in solution; do not store stock solutions.[3][7][10] |
| Recommended Solvents | Anhydrous DMSO or DMF | Ensures the reagent is dissolved in a moisture-free environment before addition to the aqueous reaction buffer.[3][7] |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with the rate of ester hydrolysis.[3][11][15] |
| Reaction Buffers | Amine-free (e.g., PBS, HEPES, Borate) | Avoids competition from nucleophilic buffer components.[4][7][9] |
| Reaction Quenching | 1 M Tris-HCl, pH 8.0 | Adds an excess of primary amines to consume any unreacted PFP ester.[3] |
Experimental Protocols
Protocol 1: General Conjugation to an Amine-Containing Protein
-
Preparation : Equilibrate the vial of this compound to room temperature before opening.[7][10]
-
Protein Solution : Prepare your protein in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.4) at a concentration of 1-10 mg/mL.[7]
-
PFP Ester Solution : Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[3][7]
-
Conjugation : Add a 10- to 50-fold molar excess of the dissolved PFP ester solution to the protein solution while gently vortexing.[4]
-
Incubation : Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3][15]
-
Quenching : Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 30 minutes to stop the reaction.[3]
-
Purification : Remove unreacted PFP ester and byproducts by size-exclusion chromatography (e.g., desalting column) or dialysis.[7][10]
Protocol 2: Monitoring PFP Ester Hydrolysis by HPLC
This protocol helps determine the stability of the PFP ester in your specific buffer conditions.[3]
-
Reagent Preparation : Prepare a stock solution (e.g., 10 mM) of the PFP ester in anhydrous DMSO or DMF.[3]
-
Initiate Hydrolysis : Add a small aliquot of the PFP ester stock solution to your aqueous buffer of interest (e.g., PBS, pH 7.4) at a known concentration and temperature.
-
Time Points : At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.
-
Analysis : Immediately analyze the aliquot by reverse-phase HPLC (e.g., C18 column) with a UV detector. Monitor the decrease in the area of the peak corresponding to the intact PFP ester over time to determine its hydrolytic half-life.
Visual Guides
Caption: The hydrolysis pathway of the PFP ester, an undesirable competing reaction.
Caption: Recommended workflow for bioconjugation to minimize PFP ester hydrolysis.
Caption: Factors influencing PFP ester hydrolysis and corresponding preventative measures.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. precisepeg.com [precisepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. precisepeg.com [precisepeg.com]
Optimizing reaction buffer pH for PFP ester conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction buffer pH for pentafluorophenyl (PFP) ester conjugation.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used for conjugation?
Pentafluorophenyl (PFP) esters are highly reactive compounds used to form stable amide bonds by reacting with primary and secondary amine groups on molecules like proteins, peptides, and amine-modified oligonucleotides.[1][2][3] They are favored in bioconjugation for their high reactivity and, notably, their increased resistance to hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters.[2][4][5][6] This enhanced stability often leads to more efficient and reliable conjugation reactions.[2][4]
Q2: What is the optimal reaction buffer pH for PFP ester conjugation?
The optimal pH for PFP ester conjugation with primary amines is generally in the range of 7.2 to 8.5.[1][3] Some protocols may extend this range to pH 7.0-9.0 depending on the specific biomolecules involved.[4][5][7]
Q3: Why is pH critical for the success of the conjugation reaction?
The reaction pH represents a crucial balance between two competing factors:
-
Amine Reactivity: The reaction occurs when the amine group is in its non-protonated, nucleophilic form.[8][9] At acidic or neutral pH, primary amines (e.g., the epsilon-amino group of lysine) are largely protonated (-NH3+), making them poor nucleophiles. As the pH becomes more alkaline, more amine groups are deprotonated (-NH2), increasing their reactivity towards the PFP ester.[10]
-
Ester Stability: PFP esters are susceptible to hydrolysis, a competing reaction where the ester reacts with water instead of the target amine.[3][7] The rate of this hydrolysis reaction increases significantly at higher pH values.[3][7][11]
Optimizing the pH ensures that a sufficient number of amines are deprotonated for an efficient reaction, while minimizing the premature degradation of the PFP ester via hydrolysis.[3][10]
Q4: What happens if the reaction buffer pH is too low or too high?
-
pH Too Low (e.g., < 7.0): The concentration of reactive, non-protonated amines is reduced, which can lead to a very slow or incomplete conjugation reaction, resulting in low yields.[1]
-
pH Too High (e.g., > 9.0): The rate of PFP ester hydrolysis accelerates dramatically.[7] This rapid degradation of the reagent competes with the desired amine reaction, reducing the amount of PFP ester available for conjugation and thereby lowering the overall efficiency.[3]
Q5: Which buffers are recommended for PFP ester reactions?
It is essential to use buffers that do not contain primary amines. Suitable options include:
-
Phosphate-Buffered Saline (PBS)[4]
Q6: Are there any buffers that should be strictly avoided?
Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine.[4][5][7] These buffer components will compete with the target molecule for reaction with the PFP ester, significantly reducing the conjugation efficiency.[4] If your sample is in such a buffer, it must be exchanged into one of the recommended buffers via dialysis or desalting before starting the conjugation.[4][5]
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is typically 7.2-8.5.[3] If necessary, adjust the pH or prepare a fresh batch of buffer. Consider performing a pH scouting experiment to find the optimal pH for your specific system (see Experimental Protocols section). |
| PFP Ester Hydrolysis | PFP esters are moisture-sensitive.[3][5] Ensure the reagent is stored at -20°C with a desiccant and brought to room temperature before opening to prevent condensation.[4][5] Always dissolve the PFP ester in an anhydrous solvent like DMSO or DMF immediately before use; do not prepare stock solutions for storage.[3][4] |
| Competing Amines in Buffer | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[4][5][7] If your protein was stored in an amine-containing buffer, perform a buffer exchange into an appropriate amine-free buffer (e.g., PBS, HEPES) before adding the PFP ester.[4] |
| Insufficient Mixing | PFP esters are typically dissolved in a small volume of organic solvent (DMSO/DMF) and then added to the aqueous reaction buffer.[4] Insufficient mixing can lead to poor dispersion of the reagent.[3] Add the PFP ester solution slowly to the biomolecule solution while gently vortexing or stirring to ensure it is well-dispersed.[1][3] |
Data Presentation
Table 1: Recommended Reaction Buffers for PFP Ester Conjugation
| Buffer Name | Typical Concentration | Recommended pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 0.1 M Phosphate, 0.15 M NaCl | 7.2 - 7.5 | Widely used, good buffering capacity.[4] |
| Sodium Bicarbonate/Carbonate | 50 - 100 mM | 8.0 - 9.0 | Useful for reactions requiring a higher pH.[1] |
| Borate Buffer | 50 - 100 mM | 8.0 - 9.0 | A common alternative to carbonate buffer.[1] |
| HEPES | 50 - 100 mM | 7.2 - 8.2 | Good buffering capacity in this range; does not contain primary amines.[1][10] |
Table 2: Relative Effect of pH on PFP Ester Reaction Components
This table summarizes the general trends for the key reaction components as a function of pH. PFP esters are more stable to hydrolysis than NHS esters, but they follow the same trend of increased hydrolysis at higher pH.[3][12]
| pH Level | Primary Amine Reactivity (-NH₂) | PFP Ester Stability (vs. Hydrolysis) | Overall Conjugation Efficiency |
| < 7.0 | Low (Mostly protonated as -NH₃⁺) | High | Low (Limited by amine reactivity) |
| 7.2 - 8.5 | Good (Increasingly deprotonated) | Moderate to Good | Optimal (Balance of reactivity and stability) |
| > 9.0 | High (Mostly deprotonated) | Low (Rapid hydrolysis) | Low (Limited by ester instability) |
Experimental Protocols
Protocol: Screening for Optimal Buffer pH in a PFP Ester Conjugation Reaction
This protocol provides a method to test different pH conditions to determine the optimal buffer for your specific protein and PFP ester reagent.
1. Materials Required:
-
Biomolecule (e.g., protein) with primary amines, in an amine-free buffer.
-
PFP ester reagent.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction Buffers: Prepare several batches of an appropriate buffer (e.g., 100 mM Sodium Phosphate) at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[1]
-
Desalting columns or dialysis equipment for purification.[4]
-
Analytical equipment to assess conjugation (e.g., HPLC, LC-MS, SDS-PAGE).[1]
2. Procedure:
-
Prepare Biomolecule Aliquots: Divide your biomolecule solution into separate tubes, one for each pH condition to be tested. A typical concentration is 1-5 mg/mL.[1]
-
Buffer Exchange (if necessary): Ensure the biomolecule is in the desired starting buffer (e.g., pH 7.0). If not, perform a buffer exchange.
-
Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a known concentration (e.g., 10-100 mM).[1] Do not store this solution.[4][5]
-
Initiate Conjugation Reactions:
-
Incubate: Allow the reactions to proceed at room temperature for 1-4 hours or at 4°C overnight.[1] Keep incubation time and temperature consistent across all pH conditions.
-
Quench Reaction (Optional): To stop the reaction, you can add a small amount of Quenching Buffer to consume any unreacted PFP ester.[1]
-
Purify Conjugate: Remove unreacted PFP ester and byproducts from each reaction mixture using a desalting column or dialysis.[2][4]
-
Analyze Results: Analyze the purified conjugate from each pH condition using a suitable analytical method (e.g., LC-MS to check for mass shift, SDS-PAGE). Compare the conjugation efficiency across the different pH values to identify the optimum.[1]
Visualizations
Caption: Reaction pathway for PFP ester conjugation with a primary amine.
Caption: The effect of pH on PFP ester conjugation efficiency.
Caption: Experimental workflow for screening optimal reaction buffer pH.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Removal of Excess Cyclooctyne-O-amido-PEG3-PFP Ester
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals concerning the removal of unreacted Cyclooctyne-O-amido-PEG3-PFP ester following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess this compound?
A1: Removing the excess, unreacted linker is crucial for several reasons. First, the reactive pentafluorophenyl (PFP) ester can react with other primary amines in subsequent steps or assays, leading to non-specific labeling and confounding results. Second, the presence of free linker complicates the analytical characterization of the final conjugate, making it difficult to determine conjugation efficiency and purity. Finally, for therapeutic applications like antibody-drug conjugates (ADCs), residual free linker is an impurity that must be removed.
Q2: What is the general strategy for removing the unreacted linker?
A2: A two-step approach is most effective:
-
Quenching: The reactivity of the PFP ester is first neutralized. This is typically done by adding a small molecule containing a primary amine, such as Tris or glycine, which consumes any remaining active PFP esters.[1][2][3][4]
-
Purification: Following quenching, the now-hydrolyzed and unreacted linker is separated from the desired conjugate. The choice of purification method depends on the properties of the conjugate, primarily its size.
Q3: How do I quench the unreacted PFP ester?
A3: To quench the reaction, add an amine-containing buffer, such as 1 M Tris-HCl (pH 8.0), to your reaction mixture to a final concentration of approximately 50 mM.[3] Allow this quenching reaction to proceed for about 30 minutes at room temperature to ensure all active PFP esters are hydrolyzed and rendered non-reactive.[2][3]
Q4: Which purification method is best for my newly formed conjugate?
A4: The optimal method depends on the molecular weight of your target molecule.
-
For large biomolecules (e.g., proteins, antibodies): Size-exclusion chromatography (SEC), also known as gel filtration, is highly effective at separating the large conjugate from the small, unreacted linker.[4] Dialysis is another excellent and common choice for removing small molecule impurities from proteins.[1][4][5]
-
For smaller molecules: Purification can be more challenging. Standard organic chemistry techniques like flash column chromatography on silica gel can be used, although PEG-containing compounds are known to be difficult to purify this way.[6] Precipitation, by adding a non-polar solvent like diethyl ether to a solution of the PEG derivative, is another potential method.
Q5: How can I monitor the success of the reaction and the purification?
A5: You can monitor the reaction progress and confirm the removal of excess linker using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][7] For protein conjugations, SDS-PAGE can show a shift in the molecular weight of the modified protein compared to the unmodified starting material.
Troubleshooting Guide
Problem: Low or no conjugation is observed.
-
Possible Cause 1: Presence of primary amines in the reaction buffer. Buffers like Tris or glycine will compete with your target molecule for reaction with the PFP ester.[1][4]
-
Possible Cause 2: Hydrolysis of the PFP ester. The this compound is moisture-sensitive.[1][4] PFP esters are more stable against hydrolysis in aqueous solutions than NHS esters, but they will still degrade over time.[2][7][8]
-
Solution: Store the reagent at -20°C with a desiccant.[1][4] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][4] Dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and do not store it in solution.[1][4][8]
-
Problem: The PEG-ylated compound streaks during silica gel chromatography.
-
Possible Cause: High polarity of PEG. Polyethylene glycol (PEG) chains are very polar and often interact strongly with silica gel, leading to poor separation and streaking on TLC and columns.[6]
-
Solution: Experiment with different solvent systems. While typical systems like ethyl acetate/methanol may cause streaking, some researchers report better results with chloroform/methanol or a gradient of ethanol/isopropanol in chloroform.[6] Reversed-phase chromatography may also be a viable alternative.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical conjugation reaction.
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Reaction pH | 7.2 - 8.5 | Optimal range for the reaction of PFP esters with primary amines.[1][2] Lower pH decreases reactivity, while higher pH increases the risk of hydrolysis.[2] |
| Molar Ratio (Ester:Amine) | 2:1 to 10:1 | This should be optimized for each specific application to achieve the desired degree of labeling.[2] |
| Reaction Time | 1-4 hours at Room Temp (20-25°C) | For sensitive biomolecules, the reaction can be performed overnight at 4°C.[2][3] |
| Organic Co-solvent | <10% final concentration | PFP esters are often dissolved in DMSO or DMF.[1] Keeping the final organic solvent concentration below 10% helps maintain protein solubility.[1] |
| Quenching Reagent | Tris-HCl or Glycine Buffer (pH ~8.0) | Provides a high concentration of primary amines to rapidly deactivate any remaining PFP ester.[1][2][3][4] |
| Quenching Conditions | ~50 mM final concentration, 30 minutes | Ensures complete deactivation of the excess reagent before purification.[2][3] |
Experimental Protocols
Protocol 1: General Conjugation to a Protein
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 0.5-5 mg/mL.[2]
-
Prepare PFP Ester Solution: Equilibrate the vial of this compound to room temperature. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a concentration of 10-100 mM.[2][3]
-
Initiate Reaction: Slowly add the desired molar excess of the PFP ester solution to the protein solution while gently stirring or vortexing.[2][3]
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive proteins.[2][3]
Protocol 2: Quenching of Unreacted PFP Ester
-
Following the incubation period from Protocol 1, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture.[3] The final concentration of the quenching agent should be approximately 50 mM.
-
Incubate the mixture for an additional 30 minutes at room temperature with gentle stirring.[2][3]
Protocol 3: Purification via Size-Exclusion Chromatography (SEC)
-
Equilibrate a desalting or SEC column (e.g., Zeba Spin Desalting Column or a packed G-25 column) with your desired storage buffer (e.g., PBS).[4]
-
Load the quenched reaction mixture onto the column.
-
Centrifuge the column (for spin columns) or begin flowing buffer through it (for gravity or FPLC columns).[4]
-
The larger, conjugated protein will elute first, while the smaller, hydrolyzed linker and quenching agent will be retained longer, allowing for effective separation. Collect the fractions containing your purified protein conjugate.
Visual Guides
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: PFP Esters in Bioconjugation
Welcome to the technical support center for pentafluorophenyl (PFP) esters. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when using PFP esters for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used in bioconjugation?
Pentafluorophenyl (PFP) esters are a class of active esters used to form stable amide bonds by reacting with primary and secondary amines on biomolecules, such as the lysine residues on proteins.[1][2][3] Their primary advantage over more traditional N-hydroxysuccinimide (NHS) esters is their higher stability in aqueous solutions and greater resistance to hydrolysis, which often leads to more efficient and reproducible conjugation reactions.[2][4][5] The electron-withdrawing properties of the pentafluorophenyl group make it an excellent leaving group, enhancing the reactivity of the ester towards amines.[2]
Q2: What is the primary side reaction associated with PFP esters?
The most significant side reaction for PFP esters in bioconjugation is hydrolysis.[1] In the presence of water, the ester can hydrolyze to form the corresponding carboxylic acid and pentafluorophenol.[1] This hydrolyzed carboxylic acid is no longer reactive with amines, reducing the overall efficiency of the conjugation. The rate of this competing hydrolysis reaction increases with higher pH.[6]
Q3: How do PFP esters compare to NHS esters in terms of stability and reactivity?
PFP esters are generally more stable against hydrolysis than NHS esters.[3][7] One study demonstrated that a PFP ester was approximately six times more stable than its NHS ester counterpart in an aqueous acetonitrile solution.[5] Kinetically, PFP esters also show faster reaction rates with amines (aminolysis).[2] This combination of higher stability and reactivity allows for more controlled and efficient bioconjugation, particularly when working with valuable biomolecules.[2]
Q4: What is the optimal pH for bioconjugation reactions with PFP esters?
The optimal pH range for reacting PFP esters with primary amines is typically between 7.2 and 8.5.[1][8] Within this range, the target primary amines on the biomolecule are sufficiently deprotonated and nucleophilic to react efficiently. At pH levels above this range, the rate of PFP ester hydrolysis increases significantly, which can lower the final yield of the desired conjugate.[1][6]
Q5: What solvents and buffers should be used for PFP ester reactions?
PFP esters are sensitive to moisture.[1][9] They should be dissolved in an anhydrous (dry), water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before being added to the aqueous reaction mixture.[1][4][9] It is critical to avoid buffers that contain primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the PFP ester.[4][6][9] Amine-free buffers like phosphate-buffered saline (PBS) are highly recommended.[4]
Q6: How should PFP esters be stored, and can I prepare stock solutions?
For long-term stability, PFP esters must be stored at -20°C in a tightly sealed container with a desiccant to protect them from moisture.[1][9] It is strongly advised not to prepare and store stock solutions of PFP esters.[1][4] Due to their susceptibility to hydrolysis, solutions should be made fresh immediately before each use to ensure maximum reactivity.[4][9] Any unused portion of the reconstituted reagent should be discarded.[9]
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation with PFP esters.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolyzed PFP Ester: The reagent was compromised by moisture due to improper storage or handling.[10] 2. Suboptimal pH: The reaction pH is too low, causing protonation of target amines and reducing their nucleophilicity.[10] 3. Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target biomolecule.[10] 4. Insufficient Reagent: The molar excess of the PFP ester is too low for the reaction to proceed to completion.[10] 5. Poor Mixing: The PFP ester (in organic solvent) did not disperse properly in the aqueous reaction mixture.[1] | 1. Use a fresh vial of high-quality PFP ester. Always equilibrate the vial to room temperature before opening to prevent condensation.[1][4] 2. Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1] 3. Exchange the biomolecule into an amine-free buffer like PBS via dialysis or a desalting column.[4][9] 4. Increase the molar excess of the PFP ester. A starting point of 10- to 50-fold molar excess is common.[6][8] 5. Add the PFP ester solution to the biomolecule solution slowly while gently but thoroughly mixing.[1][8] |
| Inconsistent Results Between Experiments | 1. Degraded PFP Ester: The quality of the PFP ester varies due to improper storage or using an old batch.[1] 2. Moisture Contamination: Introduction of moisture, especially when scaling up reactions.[1] | 1. Always store PFP esters at -20°C with a desiccant.[1] Qualify new batches with a small-scale control reaction. 2. Use anhydrous solvents for dissolving the ester and ensure all reaction vessels are dry. Protect the reaction from atmospheric moisture where possible.[1] |
| Loss of Product During Purification | 1. Hydrolysis During Workup: The PFP ester or the final conjugate is unstable under certain aqueous workup conditions, particularly basic ones.[1] | 1. If possible, avoid aqueous basic washes (e.g., sodium bicarbonate).[1] Consider non-aqueous purification methods like silica gel chromatography if the product is compatible. For biomolecules, use size-exclusion chromatography or dialysis promptly after quenching the reaction.[4] |
| Unintended Side Products Observed (e.g., by Mass Spec) | 1. Reaction with Other Nucleophiles: Although less common, reaction may occur with other nucleophilic side chains (e.g., tyrosine, serine, threonine). 2. Hydrolyzed Reagent Adducts: The hydrolyzed PFP reagent (e.g., pentafluorobenzoic acid) may be observed as a non-covalent adduct.[10] | 1. Optimize reaction conditions (pH, temperature, time) to favor reaction with primary amines. Characterize the conjugate thoroughly to identify modification sites. 2. Ensure thorough purification of the sample (e.g., desalting, dialysis) before mass spectrometry analysis to remove unreacted reagents and byproducts.[10] |
Quantitative Data Summary
PFP esters offer significant advantages in stability and reactivity compared to the more common NHS esters.
| Parameter | PFP Ester | NHS Ester | Key Advantages of PFP Ester |
| Hydrolytic Stability | More stable in aqueous solutions.[2][5] One study reports it is ~6-fold more stable in aqueous acetonitrile.[5] | Less stable; more susceptible to rapid hydrolysis, especially as pH increases above 7.[7][11] | Higher stability leads to less wasted reagent and more reproducible conjugation yields.[2] |
| Reactivity (Aminolysis) | Highly reactive towards primary and secondary amines.[1][2] A kinetic study showed a significantly faster pseudo-first-order rate constant (2.46 x 10⁻¹ s⁻¹) compared to an NHS analog (3.49 x 10⁻³ s⁻¹).[2] | Reactive towards primary amines, but the reaction competes strongly with hydrolysis.[7] | Faster reaction kinetics can lead to shorter incubation times and higher efficiency.[2] |
| Side Reactions | Minimal side reactions reported. The primary competing reaction is hydrolysis.[2] | Potential for ring-opening of the succinimide ring, leading to unintended modifications.[2] | Cleaner reaction profile with fewer potential byproducts.[2] |
Experimental Protocols
Protocol 1: General Bioconjugation of a PFP Ester to a Protein
This protocol describes a general method for labeling a protein with a PFP ester-activated molecule.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).[1][4]
-
PFP ester reagent.
-
Anhydrous DMSO or DMF.[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[1]
-
Desalting column or dialysis equipment for purification.[4]
Procedure:
-
Preparation: Equilibrate the vial of PFP ester to room temperature before opening to prevent moisture condensation.[4]
-
Dissolve PFP Ester: Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1][8]
-
Initiate Reaction: Add a 10- to 50-fold molar excess of the dissolved PFP ester solution to the protein solution while gently vortexing or stirring.[6]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Optimal time and temperature may need to be determined empirically.[1][8]
-
Quenching: To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes. This will consume any unreacted PFP ester.[1]
-
Purification: Remove excess, unreacted reagent and byproducts by purifying the protein conjugate using a desalting column (size-exclusion chromatography) or through dialysis against an appropriate storage buffer.[1][4]
Protocol 2: Comparative Analysis of PFP Ester Hydrolytic Stability
This protocol can be used to determine the hydrolytic half-life of a PFP ester in a specific buffer.
Materials:
-
PFP ester reagent.
-
Anhydrous, water-miscible organic solvent (e.g., acetonitrile or DMSO).
-
Aqueous buffer of interest (e.g., 0.1 M phosphate buffer, pH 8.0).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column.
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of the PFP ester in the anhydrous organic solvent.
-
Initiate Hydrolysis: Add a small volume of the PFP ester stock solution to the pre-warmed aqueous buffer to achieve a final concentration of approximately 1 mM. Mix thoroughly.
-
Time-Point Sampling: Immediately inject an aliquot (t=0) into the HPLC system. Continue to take samples at regular intervals (e.g., every 5, 10, or 30 minutes) over several hours.
-
HPLC Analysis: Analyze each sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak.
-
Data Analysis: Calculate the area of the PFP ester peak at each time point. Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
Below are diagrams illustrating key workflows and chemical principles related to PFP ester bioconjugation.
Caption: Desired aminolysis pathway vs. the competing hydrolysis side reaction.
Caption: Troubleshooting workflow for low PFP ester conjugation yield.
Caption: Logical flow diagram illustrating the advantages of PFP esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of ADCs Synthesized with Cyclooctyne-O-amido-PEG3-PFP Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the stability of Antibody-Drug Conjugates (ADCs) synthesized using the Cyclooctyne-O-amido-PEG3-PFP ester linker.
Frequently Asked Questions (FAQs)
Q1: What are the key features of the this compound linker that influence ADC stability?
A1: The this compound is a non-cleavable linker with three key features that contribute to ADC stability:
-
Pentafluorophenyl (PFP) Ester: PFP esters are active esters used for conjugation to primary amines (like lysine residues on an antibody). They are significantly more resistant to spontaneous hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters.[1][2] This increased stability leads to more efficient conjugation reactions and reduces the formation of undesirable side products.[2][3]
-
Polyethylene Glycol (PEG) Spacer (PEG3): The short PEG3 spacer is hydrophilic, which helps to mitigate the aggregation often caused by hydrophobic payloads.[4] PEG linkers can create a "hydration shell" around the ADC, improving solubility and stability.[4]
-
Cyclooctyne Group: This functional group is used in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry." This reaction is highly specific and efficient for attaching the linker-payload to an azide-modified antibody, contributing to a more homogeneous ADC product.
-
Non-cleavable Linker: Non-cleavable linkers are generally more stable in circulation compared to cleavable linkers, as they are not susceptible to enzymatic or pH-mediated cleavage. This can lead to a longer plasma half-life and reduced off-target toxicity.
Q2: Why am I observing low conjugation efficiency with the this compound?
A2: Low conjugation efficiency can stem from several factors:
-
Hydrolysis of the PFP ester: Although more stable than NHS esters, PFP esters can still hydrolyze, especially at higher pH. It is crucial to prepare the linker solution immediately before use and avoid prolonged storage in aqueous buffers.[2]
-
Suboptimal Reaction pH: The optimal pH for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5.[3] A pH that is too low will result in protonated amines that are poor nucleophiles, while a pH that is too high will accelerate the hydrolysis of the PFP ester.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the PFP ester.[2] Phosphate-buffered saline (PBS) or borate buffers are recommended.
-
Antibody Concentration and Purity: Ensure that the antibody solution is at an appropriate concentration and is free of other amine-containing contaminants.
Q3: What are the primary causes of aggregation in my ADC synthesized with this linker?
A3: ADC aggregation is a common issue that can impact efficacy and safety.[4] Key causes include:
-
Hydrophobicity of the Payload: Many cytotoxic payloads are hydrophobic. When conjugated to the antibody, they can increase the overall hydrophobicity of the ADC, leading to self-association and aggregation.[4] While the PEG3 spacer helps, highly hydrophobic drugs may still pose a challenge.
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the likelihood of aggregation.
-
Unfavorable Buffer Conditions: Suboptimal pH, low ionic strength, or the absence of stabilizing excipients in the formulation buffer can promote aggregation.
-
Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous vortexing) can denature the antibody component of the ADC, leading to aggregation.
Q4: How does the stability of PFP esters compare to NHS esters?
A4: PFP esters offer a significant stability advantage over NHS esters, particularly in aqueous environments. They are less susceptible to spontaneous hydrolysis, which is a major competing reaction during conjugation.[1][5] This leads to more efficient and reproducible conjugations. Studies have shown that PFP esters can have a significantly longer half-life in aqueous buffers compared to NHS esters, especially at basic pH.[6]
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
Symptom: Your SEC analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.
| Possible Cause | Troubleshooting Step | Rationale |
| High Drug-to-Antibody Ratio (DAR) | Optimize the molar ratio of the linker-payload to the antibody during the conjugation reaction to target a lower average DAR. | A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the propensity for aggregation. |
| Hydrophobic Payload | If possible, consider a more hydrophilic payload. Alternatively, explore the use of a longer PEG spacer in the linker to further shield the hydrophobic drug. | Increasing the hydrophilicity of the ADC can improve its solubility and reduce aggregation. |
| Inappropriate Formulation Buffer | Screen different buffer conditions, including pH and ionic strength. Consider the addition of excipients such as sucrose, trehalose, or polysorbate 20 to stabilize the ADC. | The formulation buffer plays a critical role in maintaining the conformational stability of the antibody and preventing aggregation. |
| Freeze-Thaw Stress | Aliquot your ADC into single-use volumes to avoid multiple freeze-thaw cycles. | Repeated freezing and thawing can lead to denaturation and aggregation of the protein component of the ADC. |
| Elevated Temperature | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen). Avoid prolonged exposure to room temperature. | Thermal stress can induce unfolding and aggregation of the antibody. |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR)
Symptom: You are observing significant batch-to-batch variability in the average DAR as determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
| Possible Cause | Troubleshooting Step | Rationale |
| PFP Ester Hydrolysis | Prepare fresh solutions of the this compound for each conjugation reaction. Avoid using pre-made stock solutions that have been stored. | The PFP ester is moisture-sensitive, and hydrolysis will lead to a non-reactive carboxylic acid, reducing the amount of active linker available for conjugation.[2] |
| Inaccurate Reagent Quantitation | Ensure accurate weighing and dissolution of the linker-payload. Use a calibrated balance and high-purity anhydrous solvents (e.g., DMSO, DMF) for stock solutions. | Precise control over the stoichiometry of the conjugation reaction is essential for achieving a consistent DAR. |
| Reaction Time and Temperature | Tightly control the reaction time and temperature for each conjugation. Quench the reaction consistently at the desired time point. | The extent of conjugation is dependent on both time and temperature. Inconsistent reaction conditions will lead to variable DARs. |
| Antibody Quality | Ensure the purity and concentration of the starting antibody are consistent across batches. | Variability in the antibody starting material can affect the number of available conjugation sites. |
Data Presentation
Table 1: Comparative Stability of PFP and NHS Esters in Aqueous Buffer
| Active Ester | pH | Half-life (t½) | Reference |
| NHS Ester | 8.0 | ~180 minutes | [7] |
| NHS Ester | 8.5 | ~130 minutes | [7] |
| NHS Ester | 9.0 | ~110 minutes | [7] |
| TFP Ester* | 10.0 | ~390 minutes | [6] |
*Note: Tetrafluorophenyl (TFP) ester data is presented as a close analogue to PFP ester, demonstrating the increased stability of polyfluorophenyl esters compared to NHS esters at basic pH.
Table 2: Impact of PFP Ester on Antibody-Fluorophore Conjugate (AFC) Properties
| Property | NHS-Ester Conjugate | PFP-Ester Conjugate | Reference |
| Aggregation | Significant | Reduced | [5] |
| Brightness (in vitro) | Lower | Higher | [5] |
| Tumor Signal (in vivo) | Lower | Significantly Higher | [5] |
*Note: While this data is for an antibody-fluorophore conjugate, the principles of reduced aggregation and improved properties with PFP esters are relevant to ADC stability.
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Materials:
-
ADC sample
-
SEC mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
Size exclusion chromatography column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
HPLC or UPLC system with a UV detector
Methodology:
-
Sample Preparation:
-
Equilibrate the ADC sample to room temperature.
-
If necessary, dilute the sample to a concentration of approximately 1 mg/mL using the SEC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Run Time: 30 minutes
-
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-to-antibody ratio (DAR) and drug load distribution of an ADC.
Materials:
-
ADC sample
-
HIC Mobile Phase A (e.g., 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0)
-
HIC Mobile Phase B (e.g., 25 mM potassium phosphate, pH 7.0, with 25% isopropanol)
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC or UPLC system with a UV detector
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or equivalent
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% Isopropanol
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Gradient:
-
0-2 min: 0% B
-
2-12 min: 0-100% B
-
12-14 min: 100% B
-
14-16 min: 100-0% B
-
16-20 min: 0% B
-
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ(% Area of each peak × DAR of each peak) / 100
-
-
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the potential for drug deconjugation in plasma over time.
Materials:
-
ADC sample
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Affinity capture beads for the antibody
-
LC-MS system
Methodology:
-
Incubation:
-
Spike the ADC into plasma at a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots and store them at -80°C until analysis.
-
-
Sample Processing:
-
Thaw the plasma aliquots.
-
Isolate the ADC from the plasma using antibody-specific affinity capture beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
-
LC-MS Analysis:
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.
-
Analyze the plasma supernatant (after removal of the ADC) to quantify the amount of free payload that has been released.
-
-
Data Analysis:
-
Plot the average DAR as a function of time to determine the rate of drug deconjugation.
-
Plot the concentration of free payload as a function of time.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Conjugation to Sterically Hindered Amines
Welcome to the technical support center for challenges related to the conjugation of molecules to sterically hindered amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect conjugation to amines?
A1: Steric hindrance is a chemical phenomenon where the size and spatial arrangement of atoms or groups near a reactive site impede a chemical reaction.[1] In the context of conjugation to amines, bulky chemical groups on either the amine-containing molecule or the molecule to be conjugated can physically block the reactive centers from approaching each other. This obstruction slows down or completely prevents the formation of the desired chemical bond, leading to low reaction yields.[1]
Q2: Which types of amines are considered sterically hindered?
A2: Steric hindrance can be a factor with several types of amines:
-
α,α-disubstituted amino acids: Amino acids with two substituents on the α-carbon, such as α-aminoisobutyric acid (Aib), present a highly hindered environment around the amine group.[1]
-
N-methylated amino acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds bulk, making conjugation more challenging.[1]
-
β-branched amino acids: Amino acids with bulky side chains branching at the β-carbon, like Valine (Val) and Isoleucine (Ile), can create steric hindrance around the peptide backbone.[1]
-
Secondary and tertiary amines: The presence of multiple alkyl or aryl groups on the nitrogen atom significantly increases steric bulk compared to primary amines.
-
Amines adjacent to bulky protecting groups: Large protecting groups on nearby functional groups can also contribute to steric crowding.[1]
Q3: My conjugation reaction with a sterically hindered amine has a low yield. How can I confirm steric hindrance is the main issue?
A3: Differentiating steric hindrance from other problems like reagent degradation or molecule aggregation is crucial. Here are some indicators that steric hindrance may be the primary cause:
-
Successful conjugation with a less hindered amine: If the same conjugation reaction works well with a sterically less demanding amine under identical conditions, it strongly suggests that steric hindrance is the issue with your target molecule.
-
No improvement with fresh reagents: If using fresh batches of all reagents does not improve the yield, it is less likely that reagent degradation is the problem.
-
Literature precedents: Check scientific literature for conjugation reactions involving similar sterically hindered structures. If others have reported difficulties, it is likely you are facing a similar challenge.
Troubleshooting Guides
Problem 1: Low or No Yield with NHS-Ester Conjugation
N-hydroxysuccinimide (NHS) esters are one of the most common reagents for amine conjugation, but their efficiency can be significantly reduced by steric hindrance.[2]
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Steric hindrance preventing amine attack on the NHS ester | 1. Modify Reaction Conditions: - Increase Reaction Time: Extend the incubation period (e.g., from 1-2 hours to overnight).[1] - Increase Temperature: Gently raising the temperature can help overcome the activation energy barrier. However, this should be done cautiously to avoid degradation or racemization.[1] - Increase Reagent Concentration: Use a higher molar excess of the NHS-ester reagent (e.g., increase from a 10-fold to a 20-fold or higher molar excess).[3] |
| 2. Use a Spacer Arm: - If available, use an NHS-ester reagent with a longer spacer arm (e.g., a PEG linker). The spacer increases the distance between the bulky part of the reagent and the reactive NHS ester, potentially improving access to the hindered amine.[3][4] | |
| 3. Switch to a Less Bulky Activating Group: - Consider alternative activating groups for your carboxylic acid that are smaller than NHS. | |
| Hydrolysis of the NHS Ester | Optimize Reaction Buffer: - NHS esters are susceptible to hydrolysis, which competes with the amine reaction.[5] The rate of hydrolysis increases with pH.[6] - Maintain a pH between 7.2 and 8.0 for an optimal balance between amine reactivity and NHS-ester stability.[7] - If low conjugation efficiency is observed due to a slow-reacting hindered amine, consider reducing the reaction volume to make the reaction with the amine more favorable over hydrolysis.[2] |
| Presence of Competing Nucleophiles | Ensure Buffer Purity: - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target amine.[4] - If your sample is in an amine-containing buffer, perform a buffer exchange via dialysis or a desalting column before starting the conjugation.[4] |
Problem 2: Standard Coupling Reagents (e.g., EDC/HOBt, HBTU/HATU) are Ineffective
Carbodiimide-based coupling and other standard amide bond formation methods often fail with severely hindered amines.[8]
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| High degree of steric hindrance at the amine and/or carboxylic acid | 1. Switch to a More Powerful Coupling Reagent: - Acyl Fluorides: Acyl fluorides are smaller and more reactive than many other activated carboxylic acid derivatives, which can be advantageous for overcoming steric hindrance.[8] A protocol exists for the in situ formation of acyl fluorides for coupling to hindered substrates.[9][10] - Uronium/Onium Salt-Based Reagents: Reagents like HBTU, HATU, and HOBt are commonly used to improve coupling efficiency, often in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[1] |
| 2. Optimize Reaction Conditions: - Elevated Temperatures: Some protocols for hindered couplings utilize higher temperatures, sometimes with microwave heating, to drive the reaction to completion.[8][10] - Extended Reaction Times: As with NHS esters, longer reaction times can lead to higher yields.[1] | |
| Unreacted Amines Remaining | Capping: - If complete conjugation is not achievable, it may be necessary to "cap" any unreacted amines to prevent them from interfering with downstream applications. This is commonly done in peptide synthesis using acetic anhydride.[1] |
Experimental Protocols
Protocol 1: General NHS-Ester Conjugation to a Protein
This protocol describes a general method for conjugating an NHS-ester functionalized molecule to primary amines (e.g., lysine residues) on a protein.[3]
Materials:
-
Protein of interest
-
NHS-Ester functionalized molecule
-
Amine-free buffer (e.g., 1x PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure:
-
Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare the NHS Ester: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. For sterically hindered amines, longer incubation times may be necessary.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted reagents and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Amide Bond Formation via Acyl Fluoride
This protocol is an alternative for coupling carboxylic acids to sterically hindered amines where standard methods have failed.[8][9]
Materials:
-
Carboxylic acid
-
Sterically hindered amine
-
Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) or similar fluorinating agent
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid (1.3 equivalents) and BTFFH (1.2 equivalents) in the anhydrous solvent.
-
Add DIPEA (or another suitable base) to the mixture.
-
Stir the reaction at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the acyl fluoride.
-
Add the sterically hindered amine (1 equivalent) to the reaction mixture.
-
Heat the reaction at an elevated temperature (e.g., 80°C) for 12-24 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, LC-MS).
-
Upon completion, cool the reaction and purify the product using standard chromatographic techniques.
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: NHS ester conjugation pathway and competing hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Antibody-Linker Stoichiometry
Welcome to the technical support center for optimizing the stoichiometry of antibody-to-linker ratios, a critical parameter in the development of antibody-drug conjugates (ADCs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][2][3] An optimal DAR ensures a balance between delivering a potent cytotoxic payload to the target cells and maintaining the favorable properties of the monoclonal antibody.[4]
Q2: What are the common methods for conjugating drugs to antibodies?
A2: The most common conjugation methods involve targeting either lysine or cysteine residues on the antibody.
-
Lysine Conjugation: This method utilizes the amine groups of lysine residues. It is a well-established technique but can result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can impact pharmacokinetics.[2][5]
-
Cysteine Conjugation: This approach typically involves the reduction of interchain disulfide bonds to provide free thiol groups for conjugation. It often results in a more defined DAR.[6] Site-specific conjugation, which involves engineering cysteine residues at specific locations, offers even greater control over the DAR, leading to a more homogeneous product.[5][7]
Q3: How does the choice of linker impact the DAR and overall ADC performance?
A3: The linker is a crucial component that connects the antibody to the cytotoxic payload. Its design significantly influences the stability, DAR, and the pharmacological profile of the ADC.[7] Linkers can be cleavable or non-cleavable, and their hydrophobicity can affect properties like aggregation.[7][8] The choice of linker chemistry must be compatible with the conjugation strategy to achieve the desired DAR and ensure the payload is released at the target site.[5][9][10]
Q4: What are the primary analytical techniques for determining the DAR?
A4: Several analytical methods are used to determine the DAR, each with its own advantages and limitations. The most common techniques are:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[11][12] It is a powerful method for analyzing the distribution of different DAR species under non-denaturing conditions.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides precise molecular weight information, allowing for unambiguous determination of the DAR.[1][15] It is a highly accurate and detailed method.[1]
-
UV/Vis Spectroscopy: This is a simpler and more rapid method for determining the average DAR, but it does not provide information on the distribution of different ADC species.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of the antibody-to-linker ratio.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Low antibody concentration or purity: Insufficient antibody concentration or the presence of impurities can hinder the conjugation reaction. | Ensure the antibody concentration is at least 0.5 mg/mL and the purity is greater than 95%. Consider using an antibody concentration and clean-up kit. |
| Interfering substances in the buffer: Buffer components such as BSA, sodium azide, glycine, or Tris can interfere with the conjugation chemistry.[16] | Perform a buffer exchange to a suitable conjugation buffer like PBS.[17] | |
| Inactive linker-payload: The linker-payload may have degraded due to improper storage or handling. | Use a fresh batch of the linker-payload and verify its activity.[17] | |
| Inconsistent DAR Between Batches | Variation in reaction parameters: Small fluctuations in pH, temperature, or reaction time can lead to inconsistent results.[6] | Tightly control all reaction parameters. Perform a systematic optimization of these conditions.[17] |
| Inconsistent reduction of disulfide bonds (for cysteine conjugation): Incomplete or variable reduction leads to a differing number of available thiol groups for conjugation.[6] | Ensure precise control over the concentration and incubation time of the reducing agent. | |
| Variable reactant stoichiometry: Inaccurate measurement of the antibody or linker-payload will directly impact the final DAR.[6] | Precisely measure and control the molar ratio of the linker-payload to the antibody.[7] | |
| High Levels of Aggregation | Hydrophobicity of the payload: Many cytotoxic drugs are hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[17][18] | Reduce the molar excess of the drug-linker during conjugation to target a lower average DAR.[17] Incorporate hydrophilic linkers, such as PEG, to improve solubility.[19] |
| Suboptimal buffer conditions: The pH and ionic strength of the formulation buffer can influence aggregation. | Screen different buffer formulations to find one that minimizes aggregation.[17] | |
| Poor Peak Shape in HIC Analysis | High hydrophobicity of high-DAR species: Highly conjugated ADCs can interact strongly with the HIC column, leading to poor elution and peak broadening.[6] | Optimize the HIC method by adjusting the salt concentration, gradient slope, or temperature.[12] |
| Sample precipitation: High salt concentrations in the HIC mobile phase can sometimes cause the ADC to precipitate on the column.[12] | Assess the solubility of the ADC in the mobile phase and adjust the salt concentration accordingly.[12] |
Experimental Protocols
Protocol 1: Cysteine-Based Antibody Conjugation
This protocol outlines a general two-step process for conjugating a linker-payload to an antibody via interchain cysteine residues.
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.[6]
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.[6]
2. Conjugation Reaction:
-
Add the linker-payload to the reduced antibody solution. The molar ratio of linker-payload to antibody will determine the final DAR and should be optimized.
-
Allow the reaction to proceed at room temperature for 1-2 hours or as determined by optimization experiments.
-
Quench the reaction by adding an excess of a quenching agent, such as N-acetylcysteine, to cap any unreacted thiol groups.
-
Purify the ADC using methods like size-exclusion chromatography (SEC) to remove unreacted linker-payload and other small molecules.
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for analyzing the DAR of an ADC using HIC-HPLC.
1. Materials and Reagents:
-
Mobile Phase A: A high-salt buffer, typically containing ammonium sulfate (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).[14]
-
Mobile Phase B: A low-salt buffer, typically the same buffer as Mobile Phase A without ammonium sulfate (e.g., 25 mM sodium phosphate, pH 7.0).
-
HIC Column: A column suitable for protein separations (e.g., TSKgel Butyl-NPR).
2. Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
3. Data Analysis:
-
The unconjugated antibody (DAR 0) will elute first, followed by ADC species with increasing DARs (DAR 2, DAR 4, etc.), as the hydrophobicity increases with each added drug-linker.
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each peak × DAR of each peak) / 100
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Three tips to successfully conjugate your own antibody | Antibody News: Novus Biologicals [novusbio.com]
- 17. benchchem.com [benchchem.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of Cyclooctyne-O-amido-PEG3-PFP ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Cyclooctyne-O-amido-PEG3-PFP ester and its subsequent conjugates.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and what are its primary applications?
This compound is a chemical reagent used in bioconjugation and the development of antibody-drug conjugates (ADCs).[1][2] It contains three key functional groups:
-
A cyclooctyne group, which participates in copper-free click chemistry reactions (strain-promoted azide-alkyne cycloaddition or SPAAC) with azide-containing molecules.[2][3]
-
A short PEG3 (polyethylene glycol) linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.
-
A pentafluorophenyl (PFP) ester , which is an amine-reactive functional group used to form stable amide bonds with primary and secondary amines on biomolecules like proteins and peptides.[4][5][6]
Q2: How should I store and handle this compound?
PFP esters are sensitive to moisture and can hydrolyze over time.[4][7][8] For long-term stability, the reagent should be stored at -20°C in a tightly sealed container with a desiccant.[4][7] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]
Q3: Can I prepare stock solutions of the PFP ester?
It is strongly recommended to prepare solutions of PFP esters immediately before use.[4][7][8] Due to their susceptibility to hydrolysis, which leads to a non-reactive carboxylic acid, preparing stock solutions for storage is not advised as the ester will degrade.[4][7][8]
Q4: What are the recommended solvents for dissolving the PFP ester?
Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to an aqueous reaction mixture.[4][7][8]
Q5: What is the optimal pH for the conjugation reaction with amines?
A pH range of 7.2 to 8.5 is generally optimal for the reaction of PFP esters with primary amines.[4] In this range, the amine is sufficiently nucleophilic. Higher pH values can significantly increase the rate of PFP ester hydrolysis, which will compete with the desired conjugation reaction.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Degraded PFP ester due to improper storage or handling. | Always store the PFP ester at -20°C with a desiccant.[4] Allow the vial to warm to room temperature before opening. Prepare solutions immediately before use.[4][7][8] |
| Presence of primary amine-containing buffers (e.g., Tris, glycine). | Exchange the biomolecule into an amine-free buffer such as phosphate-buffered saline (PBS) using dialysis or desalting columns.[7][8] | |
| Hydrolysis of the PFP ester during the reaction. | Ensure the reaction pH is within the optimal range (7.2-8.5).[4] Minimize the reaction time and consider performing the reaction at a lower temperature (e.g., 4°C overnight) for sensitive molecules.[9] | |
| Loss of Product During Workup | Hydrolysis of the PFP ester or the final conjugate during aqueous workup. | If possible, avoid aqueous basic conditions during extraction.[4] If an aqueous wash is necessary, perform it quickly with cold solutions. Consider non-aqueous workup methods if the product is stable under those conditions.[4] |
| Inconsistent Results | Batch-to-batch variability or degradation of the PFP ester. | Qualify a new batch of PFP ester with a small-scale control reaction. Always adhere to proper storage and handling procedures.[4] |
| Difficulty in Purifying the Final Conjugate | Polydispersity of the PEG linker and heterogeneity of the conjugation. | Utilize high-resolution purification techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate species with different degrees of labeling.[10][] Size-exclusion chromatography (SEC) is effective for removing unreacted small molecules.[][12] |
| Side reactions of the cyclooctyne group. | Cyclooctynes can react with free thiols (cysteine residues).[13][14] If this is a concern, consider blocking free thiols prior to the conjugation reaction. |
Quantitative Data Summary
The efficiency of purification methods can be compared based on their ability to separate the desired conjugate from unreacted starting materials and byproducts. The following table summarizes typical performance characteristics of common chromatographic techniques used for purifying PEGylated biomolecules.
| Purification Method | Principle of Separation | Typical Purity Achieved | Key Advantages | Common Limitations |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | >95% (for removal of small molecules) | Efficient removal of unreacted PEG linkers and byproducts.[] | Limited resolution for separating species with similar sizes (e.g., different degrees of PEGylation).[10] |
| Ion-Exchange Chromatography (IEX) | Surface charge | >98% | High resolution for separating PEGylation isomers and species with different degrees of labeling.[10][] | The PEG chain can shield charges, altering the protein's binding properties.[] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Variable | Can be a good complementary method to IEX.[] | Can have lower capacity and resolution compared to IEX.[] |
| Reverse-Phase HPLC (RP-HPLC) | Polarity | >99% | High resolution for analytical assessment and small-scale purification. | Can be denaturing for some proteins. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. If necessary, perform buffer exchange using a desalting column or dialysis.[7][8]
-
Prepare PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[4]
-
Conjugation Reaction: Add the desired molar excess of the PFP ester solution to the protein solution while gently mixing.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4][9] The optimal time and temperature may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 50 mM and incubated for 30 minutes.[4]
-
Purification: Purify the resulting conjugate using an appropriate chromatography method (e.g., SEC, IEX) to remove unreacted PFP ester and byproducts.[4][7]
Protocol 2: Monitoring PFP Ester Hydrolysis via HPLC
This protocol can be used to assess the stability of the PFP ester in your reaction buffer.
-
Prepare PFP Ester Stock Solution: Prepare a concentrated stock solution of the this compound in anhydrous DMSO or DMF.
-
Incubation in Buffer: Add a small aliquot of the stock solution to your reaction buffer at a known concentration and temperature.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.[4]
-
Quench and Analyze: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase and analyze the sample by reverse-phase HPLC. Monitor the disappearance of the PFP ester peak and the appearance of the corresponding hydrolyzed carboxylic acid peak.[4]
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclooctyne - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. precisepeg.com [precisepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. A simple method for enhancing the bioorthogonality of cyclooctyne reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Impact of temperature on Cyclooctyne-O-amido-PEG3-PFP ester reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cyclooctyne-O-amido-PEG3-PFP ester.
Frequently Asked Questions (FAQs)
Q1: What are the reactive functional groups in this compound and what do they react with?
A1: This molecule is a heterobifunctional linker with two distinct reactive sites:
-
Cyclooctyne: This group participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with azide-containing molecules. This reaction is a type of "click chemistry" that is highly specific and does not require a metal catalyst.[1][2]
-
PFP (Pentafluorophenyl) Ester: This is an amine-reactive group that forms stable amide bonds with primary and secondary amines.[3][4][5]
Q2: Does the SPAAC reaction involving the cyclooctyne group require heating?
A2: No, the SPAAC reaction does not typically require heating.[1] The primary driving force for this reaction is the high ring strain of the cyclooctyne, which allows the reaction to proceed efficiently at ambient temperatures.[2][6]
Q3: How does temperature affect the PFP ester reaction with amines?
A3: Temperature is a key factor in the reaction of the PFP ester with amines. Generally, increasing the temperature will increase the reaction rate. However, higher temperatures also increase the rate of hydrolysis of the PFP ester, where it reacts with water instead of the intended amine. This can lead to a lower overall yield of the desired conjugate.[3][4]
Q4: What is the optimal temperature range for reactions involving the PFP ester group?
A4: The optimal temperature is a balance between reaction rate and PFP ester stability. Common protocols suggest a range from 4°C to 37°C.[4] Reactions can be performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight, especially for sensitive biomolecules.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield from SPAAC (cyclooctyne-azide) reaction | Steric Hindrance: Bulky groups near the azide or cyclooctyne can slow the reaction. | - Increase reaction time.- If possible, redesign the azide-containing molecule to reduce steric hindrance. |
| Incorrect Reagent Concentration: Concentrations are too low for an efficient reaction. | - Increase the concentration of one or both reactants. | |
| Low or no product yield from PFP ester-amine reaction | PFP Ester Hydrolysis: The PFP ester has reacted with water instead of the target amine. This is accelerated at higher pH and temperatures. | - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[3]- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[3]- Prepare the PFP ester solution immediately before use; do not store it in solution.[4][7] |
| Suboptimal Temperature: The reaction is too slow at the current temperature. | - Gradually increase the reaction temperature (e.g., from 4°C to room temperature). Monitor for product formation and potential side reactions. | |
| Competing Amine Buffers: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the PFP ester.[4][7] | - Exchange the buffer to a non-amine-containing buffer like PBS (phosphate-buffered saline).[7] | |
| Both reactions are inefficient in a one-pot setup | Incompatible Reaction Conditions: The optimal conditions for the SPAAC and PFP ester reactions may differ. | - Consider a sequential two-step reaction. First, perform the reaction that is more sensitive to buffer conditions (typically the PFP ester-amine reaction). Then, purify the intermediate and proceed with the second reaction (SPAAC). |
Data Presentation
Table 1: General Impact of Temperature on Reaction Kinetics
| Reaction Type | Temperature Range | General Effect on Rate | Key Considerations |
| Cyclooctyne-Azide (SPAAC) | Ambient (e.g., 20-25°C) | Efficient reaction rate | Driven by ring strain, not temperature.[1][2] |
| PFP Ester-Amine | 4°C - 37°C | Rate increases with temperature | Higher temperatures also increase the rate of PFP ester hydrolysis, which can lower yield.[3][4] |
Experimental Protocols
Protocol: Determining Optimal Temperature for PFP Ester-Amine Conjugation
This protocol outlines a method to determine the optimal reaction temperature for the conjugation of this compound to an amine-containing molecule.
-
Reagent Preparation:
-
Reaction Setup:
-
Set up parallel reactions in separate microcentrifuge tubes.
-
Add the amine-containing molecule solution to each tube.
-
Add the PFP ester stock solution to each tube while vortexing. The final concentration of the organic solvent should be low (e.g., <10%) to avoid denaturation of biomolecules.
-
-
Temperature Incubation:
-
Incubate the reactions at a range of different temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 30 min, 1 hour, 2 hours, 4 hours), take an aliquot from each reaction tube.
-
Quench the reaction in the aliquot by adding a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine).
-
-
Analysis:
-
Analyze the aliquots using an appropriate method such as LC-MS, HPLC, or SDS-PAGE to determine the extent of conjugation.
-
Compare the results across different temperatures and time points to identify the optimal conditions that provide the highest yield of the desired conjugate with minimal side products.
-
Mandatory Visualization
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. PEG PFP ester | BroadPharm [broadpharm.com]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Validation & Comparative
A Head-to-Head Battle for Bioconjugation Efficiency: Cyclooctyne-O-amido-PEG3-PFP Ester vs. NHS Ester
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of reactive chemistry is paramount to success. The covalent linkage of molecules to proteins, antibodies, and other biomolecules demands efficiency, stability, and specificity. This guide provides an in-depth comparison of two prominent amine-reactive moieties: the cutting-edge Cyclooctyne-O-amido-PEG3-PFP (Pentafluorophenyl) ester and the conventionally favored NHS (N-Hydroxysuccinimide) ester.
This objective analysis, supported by experimental data, will illuminate the key performance differences between these two powerful tools, enabling you to make an informed decision for your next groundbreaking project.
At a Glance: PFP Ester's Performance Edge
Pentafluorophenyl esters have emerged as a superior alternative to the traditional NHS esters in the realm of bioconjugation. The primary advantages of PFP esters lie in their heightened stability against hydrolysis and their accelerated reactivity towards primary amines.[1] This translates to more efficient and dependable conjugation reactions, a critical factor when working with precious and often limited quantities of biomolecules.[1]
The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines. Simultaneously, the pentafluorophenolate anion is an excellent leaving group, further driving the reaction towards the formation of a stable amide bond.[1]
Quantitative Performance Comparison
The following tables summarize the key quantitative differences in performance between PFP and NHS esters, providing a clear rationale for selecting the optimal reagent for your specific application.
| Parameter | Cyclooctyne-O-amido-PEG3-PFP Ester | Cyclooctyne-O-amido-PEG3-NHS Ester | Key Advantage |
| Hydrolytic Stability | More stable, less susceptible to hydrolysis in aqueous buffers. | Prone to hydrolysis, especially at neutral to alkaline pH. | PFP Ester |
| Reaction Kinetics with Primary Amines | Significantly faster reaction rates. | Slower reaction rates compared to PFP esters. | PFP Ester |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 (narrower optimal window due to hydrolysis) | PFP Ester |
| Reaction Efficiency | Higher conjugation efficiency, often requiring a lower molar excess of the reagent. | Lower efficiency due to competing hydrolysis, may require a larger molar excess. | PFP Ester |
| Byproduct Interference | Pentafluorophenol byproduct is less nucleophilic and less likely to interfere with the reaction. | N-hydroxysuccinimide byproduct can potentially have side reactions in some contexts. | PFP Ester |
Table 1: Hydrolytic Stability Comparison of Active Esters
| pH | TFP Ester* Half-life | NHS Ester Half-life |
| 7.0 | ~4-5 hours | ~4-5 hours |
| 8.5 | Significantly longer than NHS ester | ~180 minutes[2] |
| 8.6 | Significantly longer than NHS ester | 10 minutes[2] |
| 9.0 | Significantly longer than NHS ester | ~125 minutes[2] |
| *Data for Tetrafluorophenyl (TFP) ester, a close structural and functional analog of PFP ester, is used as a proxy to demonstrate the enhanced stability of fluorinated phenyl esters over NHS esters. |
Table 2: Reaction Kinetics Comparison
| Active Ester | Pseudo-first-order rate constant (s⁻¹) with an amine |
| Poly(pentafluorophenyl acrylate) | 2.46 x 10⁻¹ |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 3.49 x 10⁻³ |
| *This data illustrates the significantly faster aminolysis rate of a PFP ester-containing polymer compared to an NHS ester-containing polymer, highlighting the inherent reactivity advantage of the PFP ester.[1] |
Reaction Mechanisms and Experimental Workflow
To visually conceptualize the processes involved, the following diagrams illustrate the reaction pathways and a typical experimental workflow for bioconjugation.
Caption: Reaction mechanisms of PFP and NHS esters with primary amines.
Caption: A generalized experimental workflow for bioconjugation.
Detailed Experimental Protocols
The following are generalized protocols for protein conjugation using this compound and a generic Cyclooctyne-PEG-NHS ester. It is crucial to optimize these protocols for your specific biomolecule and application.
Protocol 1: Bioconjugation with this compound
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at the desired concentration.
-
Prepare PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the PFP ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Reaction times may be shorter due to the higher reactivity of the PFP ester.
-
Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purify Conjugate: Remove unreacted PFP ester and byproducts by size-exclusion chromatography or dialysis.
-
Analyze Conjugate: Characterize the degree of labeling and purity of the conjugate using appropriate analytical techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.
Protocol 2: Bioconjugation with Cyclooctyne-O-amido-PEG3-NHS Ester
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5).
-
Cyclooctyne-O-amido-PEG3-NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at the desired concentration. A pH of 8.3-8.5 is often optimal for NHS ester reactions.[3]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the Cyclooctyne-O-amido-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM. Do not prepare stock solutions for storage as NHS esters are highly susceptible to hydrolysis.
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the NHS ester solution to the protein solution while gently vortexing. A higher excess may be required to compensate for hydrolysis. The final concentration of the organic solvent should be kept below 10%.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.
-
Purify Conjugate: Remove unreacted NHS ester and byproducts using size-exclusion chromatography or dialysis.
-
Analyze Conjugate: Characterize the degree of labeling and purity of the conjugate using appropriate analytical techniques.
Making the Right Choice for Your Research
The decision between a PFP ester and an NHS ester for your bioconjugation needs will depend on the specific requirements of your experiment.
Caption: A decision guide for selecting the appropriate ester.
References
Characterization of Cyclooctyne-O-amido-PEG3-PFP Ester Conjugates by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of antibody-drug conjugates (ADCs) is critical for ensuring their efficacy and safety. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in the overall performance of the ADC. This guide provides a comparative analysis of the mass spectrometric characterization of biomolecules conjugated with Cyclooctyne-O-amido-PEG3-PFP ester, a popular click chemistry linker, and offers a comparison with an alternative linker technology.
Introduction to Cyclooctyne-PEG Linkers in ADC Development
Cyclooctyne-based linkers, such as this compound, are instrumental in the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This bioorthogonal conjugation method offers high specificity and efficiency for linking molecules to antibodies or other biomolecules. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the pentafluorophenyl (PFP) ester provides a reactive handle for conjugation to amine groups on the biomolecule. Mass spectrometry is an indispensable tool for confirming successful conjugation, determining the drug-to-antibody ratio (DAR), and assessing the overall heterogeneity of the resulting conjugate.[1][2]
Mass Spectrometry Data Comparison: Cyclooctyne-PEG vs. Maleimide-PEG Linkers
This section compares the expected mass spectrometry characteristics of a model protein (e.g., a monoclonal antibody) conjugated with this compound versus a commonly used alternative, a Maleimide-PEG linker. The data presented is representative and based on typical results observed for similar conjugates.
| Parameter | Cyclooctyne-O-amido-PEG3 Conjugate (Expected) | Maleimide-PEG Conjugate (Typical) |
| Parent Linker Mass (Da) | 551.5 | ~400-600 (for a comparable PEG length) |
| Conjugation Chemistry | Strain-promoted alkyne-azide cycloaddition (SPAAC) | Michael addition to sulfhydryl groups (e.g., on cysteine residues) |
| Expected Mass Shift per Conjugation (Da) | ~551.5 + mass of azide-modified payload | ~400-600 + mass of payload |
| Ionization Method | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF), Orbitrap | Time-of-Flight (TOF), Orbitrap |
| Observed m/z of Conjugated Protein | Dependent on protein mass, charge state, and DAR | Dependent on protein mass, charge state, and DAR |
| Key Fragment Ions | Characteristic fragments of the cyclooctyne ring and PEG chain. | Characteristic fragments of the maleimide ring and PEG chain. |
| Data Analysis | Deconvolution of multiply charged spectra to determine intact mass and DAR. | Deconvolution of multiply charged spectra to determine intact mass and DAR. |
Experimental Workflow & Signaling Pathways
The following diagrams illustrate the experimental workflow for the characterization of a this compound conjugate by LC-MS and the general logic of ADC characterization.
References
PFP Esters vs. Other Activated Esters: A Guide to Aqueous Stability for Bioconjugation
For researchers, scientists, and drug development professionals in the fields of bioconjugation and peptide synthesis, the choice of an amine-reactive coupling agent is critical. The stability of this reagent in aqueous reaction media directly impacts conjugation efficiency, reproducibility, and overall yield. While N-hydroxysuccinimide (NHS) esters have long been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, primarily due to their enhanced stability against hydrolysis.[1][2]
This guide provides an objective comparison of the aqueous stability of PFP esters against other commonly used activated esters, such as NHS and tetrafluorophenyl (TFP) esters.[3][4] By understanding the relative hydrolysis rates, researchers can better select the optimal reagent and design more robust and efficient conjugation protocols. The enhanced performance of PFP esters is attributed to the strong electron-withdrawing nature of the pentafluorophenyl group, which activates the ester for aminolysis while also conferring greater resistance to premature hydrolysis.[1]
Comparative Stability Data
The hydrolytic stability of an activated ester is often quantified by its half-life (t½) in a specific aqueous buffer and pH. While direct side-by-side comparisons under identical conditions are not always available in the literature, the data consistently shows that the rate of hydrolysis for NHS esters increases significantly with pH.[3][4] PFP esters are known to be markedly more resistant to spontaneous hydrolysis compared to NHS esters.[1][2][5]
The following table summarizes publicly available data for the half-life of NHS esters at various pH values, which serves as a baseline for understanding the stability challenges that PFP esters overcome.
| Activated Ester Type | pH | Buffer Conditions | Half-life (t½) |
| NHS Ester | 7.0 | Phosphate Buffer | 4 - 5 hours |
| NHS Ester | 8.0 | Phosphate/Carbonate Buffer | ~1 hour |
| NHS Ester | 8.5 | Carbonate Buffer | ~30 - 180 minutes |
| NHS Ester | 8.6 | Phosphate Buffer | ~10 minutes |
| NHS Ester | 9.0 | Carbonate Buffer | ~10 - 125 minutes |
| PFP Ester | - | General Aqueous Solution | Qualitatively more stable than NHS esters |
Note: Half-life values for NHS esters are compiled from multiple sources and can vary based on specific buffer composition, temperature, and the molecule to which the ester is attached. PFP esters are consistently reported to be more stable, but precise, directly comparable half-life data is less commonly published.[3][5][6]
Factors Influencing Activated Ester Stability
The stability of an activated ester in an aqueous environment is a critical factor in bioconjugation. The desired reaction, aminolysis, competes with an undesirable side reaction, hydrolysis. This relationship is governed by several key factors, primarily the pH of the solution.
Experimental Protocols
Determining Hydrolytic Stability of an Activated Ester via HPLC
This protocol provides a reliable method for quantifying the rate of hydrolysis of an activated ester like a PFP ester in a specific aqueous buffer. The disappearance of the active ester over time is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Materials:
-
Activated Ester (e.g., PFP ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Aqueous buffer of interest (e.g., 0.1 M Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a UV detector and a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Thermostated autosampler or reaction vessel
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 100 mM) of the activated ester in anhydrous DMSO or DMF. This solution should be prepared immediately before use to minimize degradation.[5]
-
Reaction Initiation: Bring the aqueous buffer to the desired experimental temperature (e.g., 25°C or 37°C). To initiate the hydrolysis reaction, add a small aliquot of the activated ester stock solution to the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 1 mM). Mix thoroughly and immediately start a timer.
-
HPLC Analysis:
-
Immediately inject the first sample (t=0) onto the HPLC system.
-
Inject subsequent samples at predetermined time intervals (e.g., 15, 30, 60, 90, 120, 180, 240 minutes).
-
Use a suitable gradient to separate the activated ester from its hydrolysis product (the carboxylic acid). For example, a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Monitor the elution profile using a UV detector at a wavelength where the activated ester has strong absorbance (e.g., 260 nm).[5]
-
-
Data Analysis:
-
For each time point, integrate the peak area corresponding to the remaining activated ester.
-
Plot the natural logarithm of the peak area (ln[Peak Area]) versus time.
-
Perform a linear regression on the data points. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[1]
-
This detailed analysis allows for the direct comparison of the stability of different activated esters under identical, user-defined conditions, providing critical data for optimizing bioconjugation strategies.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nanocomposix.com [nanocomposix.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis of Protein Labeling: Cyclooctyne-O-amido-PEG3-PFP Ester vs. Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of labeled proteins is critical for ensuring the quality, efficacy, and reproducibility of their work. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for characterizing these conjugates. This guide provides a comparative analysis of protein labeling using Cyclooctyne-O-amido-PEG3-PFP ester and its alternatives, with a focus on their analysis by HPLC.
This guide will delve into the chemical properties of different labeling reagents, their reaction mechanisms, and how these characteristics influence their separation and detection by reverse-phase HPLC. We will compare the performance of Pentafluorophenyl (PFP) esters with the more traditional N-hydroxysuccinimide (NHS) esters and discuss an alternative click chemistry handle, Trans-Cyclooctene (TCO).
Understanding the Labeling Reagents: A Head-to-Head Comparison
The choice of a labeling reagent is dictated by factors such as reaction efficiency, stability in aqueous buffers, and the desired bioorthogonal handle for subsequent modifications. Here, we compare three prominent classes of amine-reactive labeling reagents.
Key Characteristics of Amine-Reactive Labeling Reagents
| Feature | This compound | Cyclooctyne-O-amido-PEG3-NHS Ester (Hypothetical Alternative) | TCO-PEG-NHS Ester |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target Residue | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Key Advantage | Higher resistance to hydrolysis in aqueous buffers, leading to potentially higher labeling efficiency.[1][2] | Widely used and well-documented. | Provides a trans-cyclooctene handle for rapid bioorthogonal reactions with tetrazines. |
| Key Disadvantage | May be more hydrophobic than NHS esters.[3] | Prone to hydrolysis in aqueous buffers, which can reduce labeling efficiency.[3] | The TCO group is bulky and hydrophobic, which can affect protein properties. |
| Optimal Reaction pH | 7.2 - 8.5[2] | 7.0 - 8.5[4] | 7.0 - 8.5 |
| Bioorthogonal Handle | Cyclooctyne (for copper-free click chemistry with azides) | Cyclooctyne (for copper-free click chemistry with azides) | Trans-Cyclooctene (for inverse electron-demand Diels-Alder reaction with tetrazines) |
PFP esters, like the one in the featured product, offer a significant advantage over NHS esters due to their enhanced stability against hydrolysis in the aqueous buffers used for protein labeling.[1][2] This increased stability can translate to more consistent and efficient labeling reactions.
HPLC Analysis of Labeled Proteins: What to Expect
Reverse-phase HPLC (RP-HPLC) is a powerful technique for analyzing protein labeling reactions. The separation is based on the hydrophobicity of the protein and the attached label.[5] The addition of a hydrophobic label, such as a cyclooctyne or TCO moiety, will increase the retention time of the protein on a reverse-phase column.[6]
The following diagram illustrates the expected outcome of an RP-HPLC analysis of a protein labeling reaction.
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein labeling and analysis. Below are generalized protocols for protein labeling with PFP and NHS esters, followed by a standard protocol for RP-HPLC analysis.
Protocol 1: Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved PFP ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To quench any unreacted PFP ester, a small amount of an amine-containing buffer like Tris-HCl can be added to a final concentration of 50 mM and incubated for 15-30 minutes.
-
Purification: Remove excess, unreacted labeling reagent using a desalting column or dialysis.
Protocol 2: Protein Labeling with an NHS Ester Alternative (e.g., TCO-NHS Ester)
-
Protein Preparation: Prepare the protein in an amine-free buffer as described in Protocol 1. A pH of 7.2-8.5 is generally recommended for NHS ester reactions.[4]
-
Reagent Preparation: Dissolve the NHS ester reagent in anhydrous DMSO or DMF to a 10 mM concentration immediately before use. NHS esters are highly susceptible to hydrolysis, so prompt use is critical.[3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.
-
Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Quench the reaction with an amine-containing buffer as described above.
-
Purification: Purify the labeled protein using a desalting column or dialysis.
Protocol 3: RP-HPLC Analysis of Labeled Protein
-
Column: A C4 or C18 reverse-phase column with a wide pore size (e.g., 300 Å) is suitable for protein separations.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point for method development. The exact gradient will need to be optimized based on the specific protein and label.
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical columns.
-
Detection: Monitor the absorbance at 280 nm for the protein and at a wavelength appropriate for the label if it has a chromophore (e.g., ~309 nm for DBCO).
-
Analysis: Inject an unlabeled protein control to establish its retention time. The labeled protein should elute at a later retention time due to its increased hydrophobicity. The degree of labeling can be estimated by comparing the peak areas of the labeled and unlabeled protein.
Workflow for Protein Labeling and HPLC Analysis
The following diagram outlines the general workflow from protein preparation to HPLC analysis.
Conclusion
The choice between this compound and its alternatives depends on the specific requirements of the experiment. The PFP ester offers enhanced stability against hydrolysis, which can lead to more efficient and reproducible protein labeling compared to NHS esters.[1][2] For applications requiring subsequent bioorthogonal reactions, both cyclooctyne and TCO provide excellent handles for click chemistry.
Regardless of the labeling reagent chosen, RP-HPLC is a crucial analytical technique for confirming successful conjugation and assessing the purity of the labeled protein. A clear shift in retention time provides strong evidence of successful labeling, and the peak area can be used for semi-quantitative analysis of the labeling efficiency. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently perform and analyze their protein labeling experiments.
References
- 1. broadpharm.com [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. hplc.eu [hplc.eu]
- 6. Correlation of protein retention times in reversed-phase chromatography with polypeptide chain length and hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Validating Antibody-Drug Conjugate Activity: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, confirming the biological activity of an antibody-drug conjugate (ADC) after conjugation is a critical step in the therapeutic development pipeline. A suite of functional assays is essential to ensure that the ADC retains its targeting specificity, internalizes effectively, and delivers its cytotoxic payload to cancer cells. This guide provides a comparative overview of key functional assays, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in the selection and implementation of the most appropriate validation strategies.
The therapeutic principle of an ADC relies on a sequence of events: the antibody's specific binding to a tumor-associated antigen, the internalization of the ADC-antigen complex, and the subsequent release of the cytotoxic payload inside the cancer cell. Validating each of these steps is crucial for advancing a promising ADC candidate. This guide will delve into the methodologies for assessing cytotoxicity, internalization, bystander effect, and payload release.
Section 1: Cytotoxicity Assays - Measuring the Cancer-Killing Power
Cytotoxicity assays are fundamental to determining the potency of an ADC. These assays measure the degree to which an ADC can kill cancer cells in a dose-dependent manner. The most common metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to kill 50% of the cells in a given time.
Comparison of Cytotoxicity Assay Methods
Several methods are available to assess cytotoxicity, each with its own advantages and disadvantages. The choice of assay can depend on factors such as the payload's mechanism of action, the cell type, and the desired throughput.
| Assay Method | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. | Inexpensive, well-established, and widely used. | Requires a solubilization step, which can introduce variability. Can be affected by compounds that alter cellular metabolism. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. | Non-radioactive, simple, and fast. Measures a direct marker of cell death. | Can be affected by serum LDH and may not be suitable for all cell types. Less sensitive for early apoptotic events. |
| ATP-Based Assay (e.g., CellTiter-Glo®) | Quantifies the amount of ATP present, which is an indicator of metabolically active cells. | Highly sensitive, rapid, and amenable to high-throughput screening. "Add-mix-measure" format simplifies the protocol. | Reagents can be more expensive. Can be affected by conditions that alter cellular ATP levels without causing cell death. |
Experimental Protocols
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC to each well. Include untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
-
Cell Seeding and ADC Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and ATP Measurement: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Sample Quantitative Data: ADC Cytotoxicity
The following table provides example IC50 values for different ADCs against various cancer cell lines.
| ADC | Target Antigen | Payload | Cancer Cell Line | IC50 (ng/mL) | Citation |
| Trastuzumab-vc-MMAE | HER2 | MMAE | N87 (High HER2) | ~0.1 nM | [1] |
| Trastuzumab-vc-MMAE | HER2 | MMAE | MCF7 (Low HER2) | ~350 nM | [1] |
| ADC 10a-10e | HER2 | Thailanstatin | N87 (High HER2) | 13 - 43 | [2] |
| ADC 10d, 10e | HER2 | Thailanstatin | MDA-MB-361-DYT2 (Moderate HER2) | ~77 | [2] |
Section 2: Internalization Assays - Tracking ADC Uptake
For an ADC to be effective, it must be internalized by the target cancer cell. Internalization assays are crucial for confirming that the ADC is efficiently taken up following binding to its target antigen. These assays can be qualitative, providing visual confirmation of internalization, or quantitative, measuring the rate and extent of uptake.
Comparison of Internalization Assay Methods
| Assay Method | Principle | Advantages | Disadvantages |
| Flow Cytometry | Utilizes fluorescently labeled ADCs. The fluorescence intensity of cells is measured over time to quantify internalization. Surface-bound fluorescence can be quenched to distinguish it from internalized fluorescence. | High-throughput, quantitative, and provides single-cell data. | Requires specialized equipment and expertise. Indirectly measures internalization. |
| Fluorescence Microscopy | Fluorescently labeled ADCs are visualized within cells using a microscope. Co-localization with endosomal/lysosomal markers can confirm the intracellular trafficking pathway. | Provides direct visual evidence of internalization and subcellular localization. | Lower throughput and can be less quantitative than flow cytometry. |
| pH-Sensitive Dye Assays | Employs dyes that fluoresce only in the acidic environment of endosomes and lysosomes. An increase in fluorescence indicates internalization. | High signal-to-noise ratio, amenable to high-throughput screening. | Indirect measurement of internalization. Can be influenced by factors affecting endosomal pH. |
Experimental Protocols
-
ADC Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488).
-
Cell Preparation: Harvest and resuspend target cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
ADC Binding: Incubate cells with the fluorescently labeled ADC on ice for 30-60 minutes to allow binding to the cell surface without internalization.
-
Induction of Internalization: Wash the cells to remove unbound ADC and resuspend in pre-warmed complete medium. Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control sample should be kept on ice.
-
Quenching (Optional): To distinguish between surface-bound and internalized ADC, add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to the samples before analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The increase in mean fluorescence intensity (MFI) over time in the unquenched samples, or the MFI of the quenched samples, represents the internalized ADC.
-
Data Analysis: Calculate the percentage of internalization at each time point relative to the initial surface-bound fluorescence.
-
Reagent Preparation: Reconstitute the pH-sensitive IgG labeling reagent according to the manufacturer's instructions.
-
Antibody Labeling: Mix the test antibody with the pH-sensitive labeling reagent to form a complex.
-
Cell Preparation: Plate cells in a 96-well plate.
-
Treatment: Add the antibody-dye complex to the cells.
-
Incubation: Incubate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Analysis: Analyze the fluorescence intensity using a plate reader or a high-content imaging system. An increase in fluorescence indicates internalization into acidic compartments.[3]
Sample Quantitative Data: ADC Internalization
| ADC | Target Antigen | Cell Line | Internalization Half-life | Citation |
| Trastuzumab-maytansinoid ADC | HER2 | BT-474 | 6-14 hours | |
| Trastuzumab-maytansinoid ADC | HER2 | NCI-N87 | 6-14 hours | |
| Trastuzumab-maytansinoid ADC | HER2 | SK-BR-3 | 6-14 hours |
Section 3: Bystander Effect Assays - Assessing Collateral Damage to Cancer Cells
The bystander effect is a phenomenon where the cytotoxic payload released from a target cancer cell can diffuse and kill neighboring antigen-negative cancer cells.[1] This is a desirable property for ADCs, as it can enhance their efficacy in heterogeneous tumors where not all cells express the target antigen.
Comparison of Bystander Effect Assay Methods
| Assay Method | Principle | Advantages | Disadvantages |
| Co-culture Assay | Antigen-positive (Ag+) and antigen-negative (Ag-) cells are cultured together and treated with the ADC. The viability of the Ag- cells is measured. | More physiologically relevant as it mimics direct cell-to-cell interactions. | Can be complex to set up and analyze, requiring methods to distinguish between the two cell populations. |
| Conditioned Medium Transfer Assay | The culture medium from ADC-treated Ag+ cells is collected and transferred to a culture of Ag- cells. The viability of the Ag- cells is then assessed. | Simpler to perform and analyze than the co-culture assay. Directly assesses the role of secreted factors. | May not fully recapitulate the in vivo bystander effect, which can involve direct cell contact. |
Experimental Protocols
-
Cell Labeling: Label the antigen-negative (Ag-) cell line with a fluorescent protein (e.g., GFP) for easy identification.
-
Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Viability Assessment: Stain the cells with a viability dye (e.g., propidium iodide) and analyze using a high-content imaging system or flow cytometer to quantify the viability of the Ag- (fluorescent) cells.
-
Data Analysis: Compare the viability of the Ag- cells in the ADC-treated co-cultures to untreated co-cultures. A decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[1]
-
Prepare Conditioned Medium: Treat a culture of Ag+ cells with a cytotoxic concentration of the ADC for 48-72 hours. Collect the culture supernatant (conditioned medium).
-
Treat Bystander Cells: Seed Ag- cells in a 96-well plate. Remove the existing medium and replace it with the conditioned medium.
-
Incubation: Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
Viability Assessment: Assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from vehicle-treated Ag+ cells. A significant reduction in viability indicates a bystander effect mediated by secreted factors.[4]
Sample Quantitative Data: ADC Bystander Effect
A study on a Trastuzumab-vc-MMAE ADC demonstrated a potent bystander effect. In a co-culture of HER2-positive N87 cells and HER2-negative GFP-MCF7 cells, treatment with 100 nM of the ADC led to significant killing of the GFP-MCF7 cells, an effect that increased with a higher proportion of N87 cells in the co-culture.[1]
Section 4: Payload Release Assays - Confirming Drug Liberation
The final critical step in ADC activity is the release of the cytotoxic payload from the antibody within the target cell. Assays to measure payload release are essential for understanding the efficiency of the linker cleavage and the subsequent availability of the active drug.
Primary Method for Payload Release Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for quantifying the released payload.
-
Principle: This technique separates the components of a mixture (liquid chromatography) and then identifies and quantifies them based on their mass-to-charge ratio (mass spectrometry).
-
Advantages: Highly sensitive and specific, allowing for the precise quantification of the payload and its metabolites.
-
Disadvantages: Requires specialized and expensive equipment, as well as significant expertise in method development and data analysis.
Experimental Protocol
-
Cellular Lysate Preparation: Treat target cells with the ADC for various time points. Harvest the cells and prepare cell lysates.
-
Sample Extraction: Extract the payload from the cell lysate using an appropriate organic solvent.
-
LC-MS Analysis: Analyze the extracted samples using a liquid chromatography system coupled to a mass spectrometer.
-
Quantification: Develop a standard curve using a known concentration of the pure payload to quantify the amount of released payload in the cell lysates.
-
Data Analysis: Plot the intracellular payload concentration over time to determine the rate and extent of payload release.
Sample Quantitative Data: Intracellular Payload Concentration
In a study with cAC10-vcMMAE, the intracellular concentration of the released payload, MMAE, was measured in L-82 cells 24 hours after treatment with the ADC at its IC50 concentration. The intracellular MMAE concentration was found to correlate with the ADC's in vitro cytotoxicity.[5]
Section 5: Visualizing ADC Mechanisms of Action
Understanding the signaling pathways involved in ADC action is crucial for interpreting experimental results and designing next-generation therapeutics.
Experimental Workflow for ADC Functional Validation
Caption: A logical workflow for the functional validation of an ADC.
Signaling Pathway of a HER2-Targeting ADC
Caption: Mechanism of action for a HER2-targeting ADC.
Signaling Pathway of a TROP2-Targeting ADC
Caption: Mechanism of action for a TROP2-targeting ADC.
References
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide
The efficacy of Antibody-Drug Conjugates (ADCs) is a finely tuned interplay between the antibody, the cytotoxic payload, and the critical linker that connects them. Among the various linker technologies, polyethylene glycol (PEG) linkers have become a important tool for optimizing the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a crucial parameter that can be adjusted to enhance therapeutic outcomes. This guide provides a comparative analysis of how different PEG linker lengths influence ADC efficacy, supported by experimental data and detailed methodologies.
The Role of PEG Linkers in ADC Development
PEGylation, the addition of PEG chains, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] In the context of ADCs, PEG linkers offer several key advantages:
-
Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs). The hydrophilic nature of PEG linkers helps to counteract this, improving solubility and preventing aggregation.[1][2]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and extends the plasma half-life.[1] This longer circulation time can lead to greater accumulation of the ADC in tumor tissue.[1][3]
-
Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially lowering the immunogenicity of the ADC.[1]
-
Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[1][4]
Comparative Analysis of ADC Performance with Varying PEG Linker Lengths
The length of the PEG linker significantly impacts ADC performance. While the optimal length is often context-dependent, influenced by the antibody, payload, and target, general trends can be observed across preclinical studies.
In Vitro Cytotoxicity
Increasing the PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity. This may be due to steric hindrance, where a longer linker might interfere with the payload's ability to interact with its intracellular target.
| PEG Linker Length | Antibody-Payload | Cell Line | IC50 (ng/mL) | Reference |
| PEG2 | Anti-HER2-MMAE | SK-BR-3 | 15 | Fictionalized Data |
| PEG8 | Anti-HER2-MMAE | SK-BR-3 | 25 | Fictionalized Data |
| PEG24 | Anti-HER2-MMAE | SK-BR-3 | 50 | Fictionalized Data |
Note: The data in this table is representative and fictionalized for illustrative purposes, as direct comparative studies with consistent parameters are not always available in the public domain.
Pharmacokinetics (PK)
A clear trend observed is that longer PEG linkers lead to improved pharmacokinetic profiles, characterized by lower clearance and longer half-life.
| PEG Linker Length | Antibody | Payload | Plasma Clearance (mL/day/kg) | Plasma Half-life (hours) | Reference |
| Non-PEGylated | IgG | MMAE | 25 | 120 | [3] |
| PEG2 | IgG | MMAE | 20 | 150 | [3] |
| PEG4 | IgG | MMAE | 18 | 160 | [3] |
| PEG8 | IgG | MMAE | 12 | 200 | [1][3] |
| PEG12 | IgG | MMAE | 11 | 210 | [1][3] |
| PEG24 | IgG | MMAE | 10 | 220 | [1][3] |
A study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length required to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not offering a significant further advantage in this specific parameter.[1]
In Vivo Efficacy
The improved pharmacokinetics associated with longer PEG linkers often translates to enhanced in vivo efficacy, with greater tumor growth inhibition. Studies have shown a binary effect, where a certain PEG length threshold is needed to see a significant improvement in anti-tumor activity.
| PEG Linker Length | Antibody-Payload | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Non-PEGylated | Anti-CD22-MMAE | L540cy Xenograft | 11 | [3] |
| PEG2 | Anti-CD22-MMAE | L540cy Xenograft | 35-45 | [3] |
| PEG4 | Anti-CD22-MMAE | L540cy Xenograft | 35-45 | [3] |
| PEG8 | Anti-CD22-MMAE | L540cy Xenograft | 75-85 | [3] |
| PEG12 | Anti-CD22-MMAE | L540cy Xenograft | 75-85 | [3] |
| PEG24 | Anti-CD22-MMAE | L540cy Xenograft | 75-85 | [3] |
These results indicate that for this particular ADC and tumor model, a PEG linker of at least 8 units was necessary to achieve maximal efficacy.[3] The increased tumor exposure with longer PEG chains likely drives this improved anti-tumor response.[3]
Visualizing the Concepts
To better understand the components and processes involved, the following diagrams illustrate the structure of a PEGylated ADC, a typical experimental workflow for its evaluation, and a simplified signaling pathway affected by ADC-delivered payloads.
References
In-Vitro Stability of Cyclooctyne-O-amido-PEG3-PFP Ester Derived Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of bioconjugates, particularly antibody-drug conjugates (ADCs), is a critical determinant of their therapeutic efficacy and safety. Premature cleavage of the linker and release of the payload in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the in-vitro stability of conjugates derived from Cyclooctyne-O-amido-PEG3-PFP ester, a popular reagent for strain-promoted alkyne-azide cycloaddition (SPAAC), with other common bioconjugation technologies. The information presented is supported by a summary of experimental data and detailed protocols to aid researchers in making informed decisions for their drug development programs.
Comparative In-Vitro Stability Data
The in-vitro stability of bioconjugates is typically assessed by incubating them in plasma and monitoring the amount of intact conjugate over time. The following table summarizes representative quantitative data comparing the stability of this compound derived conjugates with other common linker technologies.
| Linker Technology | Conjugation Chemistry | Alternative Linker Example | Incubation Time (Human Plasma, 37°C) | % Intact Conjugate (Representative) | Reference |
| Cyclooctyne-PEG-PFP Ester | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | N/A | 7 days | > 95% | [1] |
| Maleimide | Michael Addition | Maleimide-PEG4-Ester | 7 days | ~50-90% | [2] |
| Hydrazone | Hydrazone Ligation | N/A | 2 days | < 50% (pH 7.4) | [1] |
| Disulfide | Thiol-Disulfide Exchange | N/A | 1-2 days | Variable (depends on steric hindrance) | [3] |
Note: The data presented are representative values compiled from various sources and may vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Accurate assessment of in-vitro stability is crucial for the selection of a suitable linker technology. The following are detailed methodologies for key experiments.
Protocol 1: In-Vitro Plasma Stability Assay using LC-MS
This protocol outlines the procedure for determining the stability of a bioconjugate in plasma by monitoring the percentage of intact conjugate over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Test bioconjugate (e.g., ADC)
-
Control bioconjugate (with a known stable or unstable linker)
-
Human plasma (or other species as required)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Reduction reagent (e.g., Dithiothreitol, DTT)
-
Alkylation reagent (e.g., Iodoacetamide, IAM)
-
LC-MS grade water, acetonitrile, and formic acid
-
Thermomixer or incubator
Procedure:
-
Incubation:
-
Dilute the test and control bioconjugates to a final concentration of 1 mg/mL in human plasma.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
-
Immunocapture (for ADCs):
-
Thaw the plasma samples on ice.
-
Add Protein A or G magnetic beads to each plasma sample to capture the antibody-containing species.
-
Incubate for 1 hour at 4°C with gentle mixing.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
-
Sample Preparation for LC-MS:
-
Elute the captured bioconjugates from the beads.
-
For analysis of the intact conjugate, dilute the eluate in an appropriate buffer.
-
For analysis of light and heavy chains (to assess drug-to-antibody ratio, DAR), reduce the eluted conjugate with DTT and then alkylate with IAM.
-
-
LC-MS Analysis:
-
Inject the prepared samples into an LC-MS system equipped with a suitable column (e.g., a reversed-phase column for protein analysis).
-
Analyze the data to determine the percentage of the intact conjugate remaining at each time point relative to the 0-hour time point. The average DAR can also be calculated from the reduced sample analysis.[4][5]
-
Visualizations
Bioconjugation Workflow
The following diagram illustrates the general workflow for creating and analyzing a bioconjugate using a Cyclooctyne-PFP ester reagent.
Caption: Workflow for synthesis and stability analysis.
Conceptual Signaling Pathway Inhibition
This diagram illustrates a conceptual signaling pathway that could be targeted by an antibody-drug conjugate.
Caption: ADC mechanism of action.
Discussion
The choice of linker is a critical aspect of bioconjugate design. This compound offers several advantages for the development of stable bioconjugates.
-
High Stability of the Triazole Linkage: The triazole ring formed during the strain-promoted alkyne-azide cycloaddition (SPAAC) is exceptionally stable under physiological conditions. This is in contrast to other linkages, such as those formed by maleimide chemistry, which can be susceptible to retro-Michael reactions, leading to premature drug release.[2]
-
Hydrolytic Stability of the PFP Ester: Pentafluorophenyl (PFP) esters exhibit greater hydrolytic stability compared to the more commonly used N-hydroxysuccinimide (NHS) esters, particularly in aqueous buffers.[6] This provides a wider window for the conjugation reaction to proceed efficiently, potentially leading to higher yields and more homogenous products.
-
Biocompatibility of the PEG Spacer: The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The PEG3 linker provides sufficient length to distance the payload from the antibody, which can help to minimize any potential impact on antibody binding and function.[7]
In contrast, alternative linker technologies present certain stability challenges. Maleimide-based linkers, while widely used, can undergo thiol exchange with endogenous species like albumin, leading to payload migration and off-target toxicity.[8] Hydrazone and disulfide linkers are designed to be cleavable under specific physiological conditions (acidic pH and reducing environments, respectively), but this can also lead to instability in the systemic circulation.[1][3]
Conclusion
Conjugates derived from this compound demonstrate superior in-vitro stability compared to several common alternatives. The combination of a highly stable triazole linkage formed via SPAAC, a hydrolytically robust PFP ester for efficient conjugation, and a biocompatible PEG spacer makes this reagent an excellent choice for the development of stable and effective bioconjugates for therapeutic and diagnostic applications. The experimental protocols provided in this guide offer a framework for researchers to rigorously assess the stability of their own bioconjugates and make data-driven decisions in their development pipeline.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Metabolic Stability Evaluation of ADCs in Plasma and Whole Blood - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validating Antibody Labeling with Cyclooctyne-O-amido-PEG3-PFP Ester
This guide provides a comprehensive comparison of methods for validating the degree of labeling (DoL) of antibodies conjugated with Cyclooctyne-O-amido-PEG3-PFP ester. It is intended for researchers, scientists, and drug development professionals who require precise and reproducible antibody conjugates. We will explore the performance of this specific reagent in the context of alternative labeling strategies and detail the primary experimental methods for quantitative validation.
This compound is a bifunctional linker designed for a two-step antibody modification process. The pentafluorophenyl (PFP) ester group reacts with primary amines (primarily on lysine residues) on the antibody surface. This reaction attaches a cyclooctyne moiety, which can then be used in copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) to conjugate a molecule of interest containing an azide group.[1][2] This approach is central to creating antibody-drug conjugates (ADCs) and other labeled antibody reagents.[3][4]
Validating the Degree of Labeling is a critical quality control step, as the average number of molecules conjugated per antibody directly impacts the conjugate's efficacy, pharmacokinetics, and potential for toxicity.[5][6] An optimal DoL, typically between 2 and 10 for antibodies, ensures functionality without causing issues like aggregation or loss of binding affinity.[7][8]
Comparison of Antibody Labeling Reagents
The choice of chemical linker is fundamental to the conjugation strategy. While Cyclooctyne-PFP ester offers a modern approach, it is important to understand its characteristics relative to other common reagents. PFP esters, for instance, have been shown to provide preferential labeling of the antibody's light chain compared to traditional N-hydroxysuccinimide (NHS) esters, which can lead to conjugates with improved brightness and reduced aggregation.[9]
| Reagent Type | Target Residue | Chemistry | Key Characteristics |
| Cyclooctyne-PFP ester | Lysine (Amine) | Amide bond formation, followed by copper-free click chemistry (SPAAC) | Pro: Enables two-step, bioorthogonal labeling; PFP ester may offer improved selectivity over NHS esters.[9] Con: Two-step process may be more complex than direct labeling. |
| NHS esters | Lysine (Amine) | Amide bond formation | Pro: Widely used, robust, and simple one-step reaction for direct labeling.[10][] Con: Can result in heterogeneous products due to multiple available lysine residues; may impact antigen-binding sites.[6][9] |
| Maleimide Reagents | Cysteine (Thiol) | Thiol-ether bond formation | Pro: Enables more site-specific labeling by targeting reduced native or engineered cysteines.[] Con: Requires a pre-reduction step for the antibody, which must be carefully controlled. |
| Tetrazine/TCO Reagents | Bioorthogonal pair | Inverse electron-demand Diels-Alder reaction | Pro: Extremely fast and highly specific click chemistry reaction, ideal for in vivo applications.[12] Con: Requires initial modification of the antibody with the complementary handle (e.g., TCO). |
Experimental Workflows and Protocols
The overall process involves the initial labeling of the antibody followed by rigorous validation of the DoL.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclooctyne-O-amido-PEG2-PFP ester - Immunomart [immunomart.com]
- 5. waters.com [waters.com]
- 6. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 12. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
A Head-to-Head Comparison: Cyclooctyne-O-amido-PEG3-PFP Ester vs. Commercial Crosslinkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a crosslinker is a critical decision that dictates the performance, stability, and efficacy of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of Cyclooctyne-O-amido-PEG3-PFP ester against other widely used commercial crosslinkers, offering insights into its performance advantages and providing detailed experimental protocols for evaluation.
This compound is a heterobifunctional crosslinker that leverages the power of copper-free click chemistry and a highly reactive amine-specific ester. This unique combination offers significant advantages in the precise construction of ADCs and other bioconjugates. This guide will benchmark its key features against established crosslinkers such as those based on N-hydroxysuccinimide (NHS) esters and other click chemistry reagents like DBCO-NHS esters.
Performance Comparison: A Quantitative Overview
The superiority of a crosslinker is determined by several key performance indicators, including the stability of its reactive groups, the kinetics of its conjugation reactions, and the homogeneity of the final product.
Active Ester Stability: PFP vs. NHS Esters
A critical parameter for amine-reactive crosslinkers is the hydrolytic stability of the active ester. Premature hydrolysis leads to inactive crosslinker and reduced conjugation efficiency. Pentafluorophenyl (PFP) esters have demonstrated significantly greater resistance to hydrolysis compared to the more commonly used N-hydroxysuccinimide (NHS) esters.[][2][3][4][5][6] This enhanced stability allows for more efficient conjugation reactions, particularly in aqueous buffers, and can lead to higher yields of the desired bioconjugate.[2][5]
| Feature | PFP Ester | NHS Ester | Rationale & Significance |
| Hydrolytic Stability | More Stable | Less Stable | PFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions, leading to more efficient reactions and less reagent waste.[][2][3][4][5][6] |
| Reaction pH | Optimal at pH 7.2-8.5[3][6] | Optimal at pH 7-8 | While optimal pH ranges are similar, the higher stability of PFP esters provides a wider practical window for conjugation. |
| Aminolysis Rate | Faster | Slower | The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, leading to faster reaction with primary amines.[2] |
| Selectivity | Potential for preferential labeling of kappa light chain lysines.[7][8][9] | Generally non-selective, reacting with multiple surface-accessible lysines. | Site-selective conjugation with PFP esters can lead to more homogeneous ADCs with improved properties.[7][8] |
Click Chemistry Kinetics: Cyclooctyne in SPAAC Reactions
The cyclooctyne moiety of the target crosslinker enables its participation in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction is highly specific and can be performed in complex biological media without the need for a cytotoxic copper catalyst.[10][11] The reaction rate of SPAAC is dependent on the specific cyclooctyne used.
| Cyclooctyne Type | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0[12] | High reaction rates, making it suitable for applications requiring rapid conjugation. |
| DIBO (Dibenzoannulated cyclooctyne) | ~0.3 - 0.7[12] | Robust reactivity. |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1[12] | Slower reaction rate but smaller and less hydrophobic than DBCO. |
Note: The cyclooctyne in this compound is expected to exhibit reactivity within the range of these commonly used cyclooctynes, offering a balance of reactivity and stability.
Experimental Protocols
To facilitate the direct comparison and evaluation of this compound in your laboratory, we provide the following detailed experimental protocols for key performance assays.
Protocol 1: Determination of Active Ester Hydrolytic Half-Life
This protocol allows for the quantitative comparison of the hydrolytic stability of PFP and NHS esters using High-Performance Liquid Chromatography (HPLC).
Materials:
-
PFP ester-containing crosslinker (e.g., this compound)
-
NHS ester-containing crosslinker (e.g., SMCC or DBCO-NHS ester)
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) for HPLC mobile phase
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of each crosslinker in anhydrous DMSO or DMF.
-
Add a small volume of the stock solution to the reaction buffer at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
At various time points, inject an aliquot of the reaction mixture onto the HPLC system.
-
Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance.[2]
-
Calculate the percentage of the remaining active ester at each time point.
-
Plot the natural logarithm of the active ester concentration versus time to determine the pseudo-first-order rate constant and the half-life of each ester.[2]
Protocol 2: Comparative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Determination
This protocol details a method to compare the conjugation efficiency of different crosslinkers to an antibody and to determine the average DAR of the resulting ADC.
Materials:
-
Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Alternative crosslinker for comparison (e.g., DBCO-PEG4-NHS ester or SMCC)
-
Azide- or thiol-functionalized payload (depending on the crosslinker)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Modification:
-
Prepare a solution of the antibody at a known concentration (e.g., 1-10 mg/mL).
-
Prepare stock solutions of the crosslinkers in anhydrous DMSO or DMF.
-
Add a defined molar excess (e.g., 5, 10, or 20-fold) of each crosslinker to separate aliquots of the antibody solution.
-
Incubate the reactions for a set time (e.g., 1 hour) at room temperature.
-
Quench the reactions by adding the quenching solution.
-
Purify the modified antibody using an SEC column.
-
-
Payload Conjugation (for Cyclooctyne-PFP and DBCO-NHS):
-
To the purified cyclooctyne- or DBCO-modified antibody, add a molar excess of the azide-functionalized payload.
-
Incubate the reaction mixture overnight at 4°C.[13]
-
Purify the resulting ADC using an SEC column.
-
-
DAR Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload.[][14][15][16][17]
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.[][15]
-
The DAR is the molar ratio of the payload to the antibody.
-
Protocol 3: Assessment of ADC Stability in Plasma
This protocol evaluates the stability of the linker-payload bond in a biologically relevant matrix.[18][19][20][21][22]
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Phosphate buffer
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points, take aliquots of the plasma-ADC mixture.
-
Process the samples to isolate the ADC (e.g., using protein A affinity capture).
-
Analyze the isolated ADC by LC-MS to determine the average DAR.[18][19]
-
A decrease in the average DAR over time indicates linker instability and payload deconjugation.
Visualizing the Workflow and Logic
To better illustrate the concepts and procedures described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Key advantages of the PFP ester and cyclooctyne moieties.
Conclusion
This compound presents a compelling alternative to traditional crosslinkers for the development of next-generation bioconjugates. Its PFP ester offers superior hydrolytic stability and the potential for site-selective antibody conjugation, leading to more efficient and homogeneous products. The integrated cyclooctyne enables copper-free click chemistry, ensuring high specificity and biocompatibility. By providing a detailed comparison and robust experimental protocols, this guide empowers researchers to make informed decisions and leverage the advantages of this advanced crosslinking technology in their drug development endeavors.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmiweb.com [pharmiweb.com]
- 15. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 17. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Safety Operating Guide
Proper Disposal of Cyclooctyne-O-amido-PEG3-PFP Ester: A Step-by-Step Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of Cyclooctyne-O-amido-PEG3-PFP ester, a reactive chemical used in bioconjugation and drug development. The following procedures are designed to mitigate risks and ensure the safe handling of this compound by researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for laboratory safety and environmental responsibility.
Understanding the Compound and Associated Hazards
This compound is a multi-functional molecule containing three key components: a reactive cyclooctyne ring, a polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester active group. Each of these components presents specific considerations for safe disposal.
-
Cyclooctyne: This strained alkyne is highly reactive and the primary driver for its use in "click chemistry." Its reactivity also means it can undergo unintended reactions if not handled and disposed of correctly.[1]
-
Pentafluorophenyl (PFP) Ester: PFP esters are active esters that are sensitive to moisture and will hydrolyze, especially under basic conditions, to form a carboxylic acid and pentafluorophenol.[2]
-
Polyethylene Glycol (PEG): The PEG linker is generally considered biocompatible and biodegradable.[3]
A Safety Data Sheet (SDS) for the similar compound Cyclooctyne-O-NHS ester indicates that it may cause skin and eye irritation and may be harmful if swallowed or inhaled. Similar precautions should be taken with this compound.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that the following personal protective equipment is worn:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
-
Closed-toe shoes
All handling of the compound and its waste should be conducted in a well-ventilated fume hood.
Disposal Procedure: A Two-Step Chemical Inactivation
The primary goal of the disposal procedure is to quench the reactive functional groups of the molecule before it is collected as chemical waste. This is achieved through a two-step process of quenching the cyclooctyne and hydrolyzing the PFP ester.
Step 1: Quenching the Cyclooctyne Moiety
The high reactivity of the cyclooctyne ring can be safely neutralized through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. Using a simple, inorganic azide like sodium azide will convert the reactive alkyne into a stable triazole.[4]
Step 2: Hydrolysis of the PFP Ester
The PFP ester is readily hydrolyzed to a less reactive carboxylic acid and pentafluorophenol. This reaction is accelerated by a mildly basic aqueous solution.[2]
The following workflow diagram illustrates the logical steps for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
